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  • Product: 7-fluoro-2H-chromene-3-carboxylic acid
  • CAS: 480451-09-0

Core Science & Biosynthesis

Foundational

Preclinical Toxicity and Pharmacokinetic Profiling of 7-Fluoro-2H-Chromene-3-Carboxylic Acid

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary & Mechanistic Rationale In modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 2H-chromene scaffold has emerged as a highly privileged structural motif. Specifically, 7-fluoro-2H-chromene-3-carboxylic acid (CAS No. 480451-09-0) serves as a critical synthetic intermediate and structural backbone for advanced therapeutics, including chemokine receptor modulators[1] and novel Molecular Glue Degraders (MGDs) targeting the GSPT1 protein[2].

While the pharmacological benefits of this scaffold are well-documented—such as enhanced target affinity and improved drug-like properties—its preliminary toxicity profile must be rigorously evaluated. Raw chromene-3-carboxylic acid derivatives are known to exhibit specific hazards, including Category 2 skin/eye irritation and Category 3 respiratory tract irritation[3],[4]. Furthermore, unoptimized chromene rings can undergo rapid CYP450-mediated epoxidation, leading to reactive intermediates that cause hepatotoxicity and poor oral bioavailability[2].

This whitepaper provides an authoritative, step-by-step guide to the preliminary toxicity and pharmacokinetic (PK) screening of 7-fluoro-2H-chromene-3-carboxylic acid derivatives, ensuring that safety liabilities are identified before advancing to in vivo efficacy models.

MoA Scaffold 7-Fluoro-2H-chromene Scaffold Ternary Ternary Complex (CRBN-Drug-GSPT1) Scaffold->Ternary Structural Basis CRBN CRBN E3 Ligase CRBN->Ternary Recruits GSPT1 GSPT1 Target GSPT1->Ternary Targeted Ubiquitination Polyubiquitination Ternary->Ubiquitination Catalyzes Degradation Proteasomal Degradation Ubiquitination->Degradation Signals

Figure 1: Mechanism of action for chromene-based molecular glue degraders targeting GSPT1.

Quantitative ADME-Tox & Pharmacokinetic Optimization

The introduction of a fluorine atom at the C7 position of the 2H-chromene ring is a deliberate design choice to mitigate toxicity and improve pharmacokinetics. Fluorine acts as an isosteric replacement for hydrogen that blocks metabolic soft spots, thereby preventing rapid hepatic clearance and reducing the formation of toxic electrophilic metabolites[2].

The table below summarizes the quantitative improvements observed when utilizing the 7-fluoro-2H-chromene scaffold (e.g., LYG-409) compared to unoptimized baseline scaffolds (e.g., LYG-308)[2].

Table 1: Comparative PK and Toxicity Metrics of Chromene Scaffolds
ParameterUnoptimized Scaffold (LYG-308)7-Fluoro-2H-Chromene Scaffold (LYG-409)Biological Rationale & Causality
Hepatic Clearance 54.1 ± 8.6 mL/min/kgSignificantly ReducedFluorine substitution blocks CYP450-mediated oxidation, preventing rapid hepatic clearance[2].
Oral Bioavailability (F%) 10.3%> 30%Reduced first-pass metabolism enhances systemic exposure following oral administration[2].
In Vitro Efficacy (IC50) > 100 nM9.50 ± 0.71 nMThe 2H-chromene ring optimizes the spatial geometry for ternary complex formation[2].
Cytotoxicity (HepG2) Moderate> 50 μMEnhanced metabolic stability prevents the formation of reactive epoxides, reducing hepatotoxicity.

Preclinical Toxicity Screening Workflow

To systematically de-risk 7-fluoro-2H-chromene-3-carboxylic acid derivatives, a tiered screening approach is required. This ensures that in vitro liabilities are filtered out before resource-intensive in vivo testing begins.

ToxWorkflow Start 7-Fluoro-2H-chromene-3-carboxylic acid InVitro In Vitro Safety Start->InVitro ADME ADME-Tox Start->ADME InVivo In Vivo Toxicity Start->InVivo Ames Ames Test (Genotoxicity) InVitro->Ames HepG2 HepG2 Assay (Hepatotoxicity) InVitro->HepG2 Microsomes Microsomal Stability ADME->Microsomes CYP CYP Inhibition ADME->CYP MTD Rodent MTD InVivo->MTD TK Toxicokinetics InVivo->TK

Figure 2: Comprehensive preclinical toxicity screening workflow for the chromene scaffold.

Validated Experimental Protocols

As an application scientist, it is critical to implement self-validating protocols. The following methodologies explain not just the how, but the why behind each operational step.

Protocol A: High-Throughput HepG2 Hepatotoxicity Assay

Causality Rationale: Chromene rings can undergo epoxidation by hepatic enzymes, forming reactive intermediates that deplete intracellular glutathione (GSH) and induce mitochondrial toxicity. We utilize HepG2 cells because they retain basal CYP450 activity, making them an ideal model for xenobiotic metabolism.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS.

    • Expert Insight: Seeding at this density ensures cells remain in the exponential growth phase during the 48-hour exposure, maximizing their sensitivity to metabolic disruptors.

  • Compound Preparation: Prepare a 10 mM stock of the 7-fluoro-2H-chromene derivative in 100% DMSO. Perform a 10-point serial dilution.

    • Validation Check: The final DMSO concentration in the culture media must strictly not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity, which would confound the results.

  • Exposure & Controls: Incubate the cells with the compound for 48 hours at 37°C in 5% CO₂.

    • Self-Validating System: Include 50 μM Chlorpromazine as a positive control for hepatotoxicity and 0.1% DMSO as a negative vehicle control. The assay is only deemed valid if the positive control induces >80% cell death.

  • Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (1:1 ratio with media). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence.

    • Expert Insight: ATP quantitation is directly proportional to the number of metabolically active cells, providing a highly sensitive readout for mitochondrial toxicity.

Protocol B: In Vivo Toxicokinetic (TK) LC-MS/MS Analysis

Causality Rationale: To establish a therapeutic window, we must correlate systemic exposure (AUC, Cmax) with observed clinical signs of toxicity in rodent Maximum Tolerated Dose (MTD) studies[2].

Step-by-Step Methodology:

  • Plasma Extraction: Aliquot 50 μL of rodent plasma into a microcentrifuge tube. Add 150 μL of ice-cold acetonitrile containing 50 ng/mL of an isotopically labeled internal standard (IS) (e.g., ¹³C-labeled chromene analog). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Validation Check: The addition of the IS prior to extraction corrects for ion suppression and extraction recovery losses, ensuring absolute quantitative accuracy.

  • Chromatographic Separation: Inject 5 μL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 μm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Expert Insight: The fluorine atom at the C7 position increases the lipophilicity of the scaffold. A steep organic gradient ensures sharp peak shapes and prevents co-elution with endogenous plasma phospholipids.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Expert Insight: MRM provides high specificity by filtering for the precursor ion and specific product ions, virtually eliminating background matrix noise.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis (NCA).

    • Self-Validating System: The calibration curve must demonstrate an R² > 0.99. Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values for the run to be accepted.

Conclusion

The 7-fluoro-2H-chromene-3-carboxylic acid scaffold is a powerful tool in the arsenal of modern drug discovery, particularly for designing selective MGDs and chemokine modulators. By substituting a fluorine atom at the C7 position, medicinal chemists can effectively bypass the rapid hepatic clearance and toxicity liabilities associated with unoptimized chromene rings. However, rigorous, self-validating preclinical screening—spanning in vitro hepatotoxicity to in vivo toxicokinetics—remains essential to ensure these compounds translate safely into the clinic.

References

  • [3] SAFETY DATA SHEET - Fisher Scientific: 2H-Chromene-3-carboxylic acid. Fisher Scientific. Available at:

  • [4] Chromone-3-carboxylic acid | C10H6O4 | CID 181620 - PubChem. National Institutes of Health (NIH). Available at:

  • [2] Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [1] CHROMENE MODULATORS OF CHEMOKINE RECEPTOR ACTIVITY - EP 2326634 B1. European Patent Office. Available at:

Sources

Exploratory

Advanced Profiling of 7-Fluoro-2H-Chromene-3-Carboxylic Acid Receptor Binding Affinity

Executive Summary & Mechanistic Rationale The 2H-chromene scaffold is a highly privileged, bicyclic oxygen-containing heterocycle in modern medicinal chemistry. Specifically, 7-fluoro-2H-chromene-3-carboxylic acid and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2H-chromene scaffold is a highly privileged, bicyclic oxygen-containing heterocycle in modern medicinal chemistry. Specifically, 7-fluoro-2H-chromene-3-carboxylic acid and its closely related structural analogs have emerged as potent modulators of G-Protein-Coupled Receptors (GPCRs). As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a finely tuned instrument for receptor interrogation.

The structural logic behind this molecule is highly deliberate:

  • The C3-Carboxylic Acid: This moiety acts as the primary pharmacophore, forming critical electrostatic salt bridges with basic amino acid residues (such as Arginine or Lysine) deep within the transmembrane bundle of GPCR binding pockets.

  • The C7-Fluoro Substitution: The introduction of fluorine at the 7-position serves a dual purpose. First, it significantly enhances the metabolic stability of the chromene ring against cytochrome P450-mediated oxidation. Second, it modulates the electron density of the aromatic system, increasing local lipophilicity and enabling highly directional halogen bonding with the receptor's hydrophobic sub-pockets[1].

This whitepaper provides an in-depth technical guide to evaluating the receptor binding affinity of this compound class, focusing on its two most prominent GPCR targets: the CC-Chemokine Receptor 2 (CCR2) [2] and the Orphan Receptor GPR35 [3].

Target 1: CCR2 Antagonism

CCR2 is the primary receptor for Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). The antagonism of CCR2 by 7-fluoro-2H-chromene-3-carboxylic acid derivatives (such as racemic 2-(3,4-dichlorophenyl)-7-fluoro-2H-chromene-3-carboxylic acid) prevents monocyte recruitment, offering a powerful therapeutic axis for inflammatory and autoimmune diseases[2].

CCR2 Signaling and Inhibition Pathway

CCR2_Pathway Ligand MCP-1 / CCL2 Receptor CCR2 (GPCR) Ligand->Receptor Activates Antagonist 7-Fluoro-Chromene Derivative Antagonist->Receptor Inhibits Binding GProtein Gαi / Gβγ Complex Receptor->GProtein Couples Effector1 Calcium Mobilization GProtein->Effector1 Effector2 Monocyte Chemotaxis GProtein->Effector2

CCR2 signaling pathway and orthosteric inhibition by 7-fluoro-2H-chromene derivatives.

Self-Validating Protocol: Competitive Radioligand Binding Assay (CCR2)

To accurately determine the binding affinity ( Ki​ ) of highly lipophilic chromene derivatives, the assay system must account for non-specific binding and receptor state stabilization.

Reagents & Materials:

  • Membranes: CHO-K1 cells stably expressing human CCR2.

  • Radioligand: [ 125 I]-MCP-1 (Specific activity ~2000 Ci/mmol).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl 2​ , 1 mM CaCl 2​ , 0.5% BSA, pH 7.4.

Step-by-Step Methodology:

  • Buffer Optimization (Causality): Prepare the assay buffer. Expert Insight: The inclusion of 5 mM MgCl 2​ is not optional; divalent cations are strictly required to stabilize the ternary complex (Ligand-Receptor-G Protein), shifting the GPCR into a high-affinity state necessary for accurate orthosteric competition[4].

  • Compound Preparation: Serially dilute the 7-fluoro-2H-chromene-3-carboxylic acid derivative in 100% DMSO to create a 10-point dose-response curve. The final assay concentration of DMSO must not exceed 1% to prevent membrane destabilization.

  • Incubation: In a 96-well U-bottom plate, combine 100 µL assay buffer, 2 µL compound, 50 µL CCR2 membranes (10 µg protein/well), and 50 µL [ 125 I]-MCP-1 (final concentration ~0.1 nM). Incubate at room temperature for 60 minutes to reach equilibrium.

  • Filtration & Harvesting: Harvest the reaction onto GF/B glass fiber filter plates. Expert Insight: The GF/B plates MUST be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. PEI imparts a positive charge to the filter matrix, drastically reducing the non-specific binding of the lipophilic fluorinated chromene to the glass fibers.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4). The high salt concentration disrupts weak, non-specific electrostatic interactions.

  • Detection: Dry the plates, add 50 µL scintillation cocktail, and read on a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Target 2: GPR35 Agonism

GPR35 is an orphan GPCR implicated in gastrointestinal inflammation, pain transmission, and metabolic regulation. Chromene-carboxylic acid derivatives (including 4-oxo and 2-oxo variants) are currently recognized as some of the most potent synthetic agonists for human GPR35, serving as critical pharmacological tools[3].

GPR35 β -Arrestin Recruitment Workflow

Because GPR35 couples primarily to G α13​ and G αi/o​ , functional readouts can be noisy. The industry standard for evaluating chromene-carboxylic acid efficacy is the β -arrestin recruitment assay, which provides a highly amplified, pathway-agnostic readout of GPCR activation[3].

BetaArrestin Step1 Plate U2OS-GPR35 Cells (Enzyme Acceptor Tagged) Step2 Add Chromene-Carboxylic Acid Agonist Step1->Step2 Step3 Receptor Phosphorylation & β-Arrestin Recruitment Step2->Step3 Step4 Enzyme Complementation (EA + ED = Active β-Gal) Step3->Step4 Step5 Chemiluminescent Detection (EC50 Calculation) Step4->Step5

Step-by-step workflow for the GPR35 β -arrestin enzyme complementation assay.

Self-Validating Protocol: β -Arrestin Assay
  • Cell Plating: Seed U2OS cells co-expressing ProLink-tagged GPR35 and Enzyme Acceptor (EA)-tagged β -arrestin into 384-well white microplates at 5,000 cells/well. Incubate overnight at 37°C.

  • Agonist Stimulation: Add the chromene-carboxylic acid derivative. Expert Insight: For GPR35, species selectivity is a known hurdle. Ensure the assay utilizes human GPR35, as chromene derivatives often show significantly lower potency at rat or mouse orthologs[3].

  • Incubation: Incubate for 90 minutes at 37°C. This specific time window is critical to allow for the relatively slow kinetics of arrestin translocation and enzyme complementation.

  • Detection: Add 50% v/v of the chemiluminescent detection reagent. Incubate for 60 minutes at room temperature in the dark, then read luminescence.

Quantitative Data Presentation

The following table synthesizes the binding affinities and functional potencies of key chromene-carboxylic acid derivatives across their primary GPCR targets. Note the sub-nanomolar affinity achieved by specific fluorinated and halogenated analogs.

Compound Name / ScaffoldTargetAssay TypePotency / AffinityReference
Racemic 2-(3,4-dichlorophenyl)-7-fluoro-2H-chromene-3-carboxylic acidCCR2Radioligand BindingHigh Affinity Antagonist[2]
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acidGPR35 β -Arrestin Recruitment EC50​ = 12.1 nM[3]
6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acidGPR35Radioligand Binding Ki​ = 0.589 nM[5]
Tritiated[ 3 H]-Chromene-2-carboxylic acid derivative (Radioligand)GPR35Saturation Binding Kd​ = 5.27 nM[6]

Conclusion

The 7-fluoro-2H-chromene-3-carboxylic acid scaffold represents a masterclass in rational drug design for GPCR modulation. By carefully tuning the electronics of the chromene ring with fluorine and anchoring the molecule with a carboxylic acid, researchers can achieve exquisite sub-nanomolar affinity. Whether deployed as CCR2 antagonists to halt inflammatory chemotaxis or as GPR35 agonists to probe orphan receptor biology, the protocols and mechanistic principles outlined in this guide provide a robust, self-validating framework for continued preclinical development.

References

  • Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders.Journal of Medicinal Chemistry - ACS Publications.
  • CHROMENE MODULATORS OF CHEMOKINE RECEPTOR ACTIVITY - EP 2326634 B1.European Patent Office - Googleapis.com.
  • 6-Bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: A Powerful Tool for Studying Orphan G Protein-Coupled Receptor GPR35.Journal of Medicinal Chemistry - ACS Publications.
  • 8-Benzamidochromen-4-one-2-carboxylic acids: potent and selective agonists for the orphan G protein-coupled receptor GPR35.PubMed - NIH.
  • 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: a powerful tool for studying orphan G protein-coupled receptor GPR35.PubMed - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV/MS Analysis Protocol for 7-Fluoro-2H-chromene-3-carboxylic Acid

Context and Analytical Challenges 7-Fluoro-2H-chromene-3-carboxylic acid (CAS: 480451-09-0) is a highly valuable synthetic intermediate in modern medicinal chemistry. It serves as a critical building block in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Context and Analytical Challenges

7-Fluoro-2H-chromene-3-carboxylic acid (CAS: 480451-09-0) is a highly valuable synthetic intermediate in modern medicinal chemistry. It serves as a critical building block in the synthesis of advanced therapeutics, including the preclinical GSPT1 molecular glue degrader LYG-409[1] and various targeted chemokine receptor modulators[2].

Because of its specific structural features—a hydrophobic chromene core, a highly electronegative fluorine atom, and an ionizable carboxylic acid moiety—standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often suffer from poor retention, peak tailing, or inadequate resolution from structurally similar synthetic byproducts. As a Senior Application Scientist, I have designed this protocol to address these specific physicochemical challenges, ensuring a highly reproducible and self-validating analytical workflow.

Mechanistic Rationale for Method Design (Expertise & Experience)

A common pitfall when analyzing fluorinated aromatic acids is relying solely on generic C18 columns with neutral water/acetonitrile gradients. This inevitably leads to broad, asymmetric peaks. To establish a robust protocol, every chromatographic parameter in this guide has been optimized based on the causality of the analyte's behavior:

  • Ionization Suppression (Mobile Phase pH): Carboxylic acids typically exhibit a pKa between 3.5 and 4.5. If the mobile phase pH is near the pKa, the analyte exists in a state of partial ionization, leading to split peaks and variable retention times. By utilizing 0.1% Formic Acid (pH ~2.7), we ensure the carboxylic acid remains fully protonated (neutral). This maximizes hydrophobic retention and ensures sharp peak symmetry, a standard practice for acidic metabolites[3].

  • Orthogonal Selectivity (Stationary Phase): While a standard C18 column relies purely on dispersive hydrophobic interactions, a Pentafluorophenyl (PFP) column is highly recommended for fluorinated aromatics. The PFP phase provides multiple retention mechanisms: π−π interactions with the chromene ring, dipole-dipole interactions, and specific "fluorophilic" interactions with the 7-fluoro substituent. This enables baseline separation of the target compound from non-fluorinated or des-fluoro impurities that a C18 column would otherwise co-elute[4].

Method Development Workflow

HPLC_Workflow N1 Analyte: 7-Fluoro-2H-chromene- 3-carboxylic acid N2 Sample Preparation Solubilization & Dilution N1->N2 Prevents solvent mismatch N3 Stationary Phase PFP (Pentafluorophenyl) N1->N3 Fluorophilic & Pi-Pi interactions N4 Mobile Phase 0.1% Formic Acid (pH ~2.7) N1->N4 pKa suppression N5 HPLC Separation Gradient Elution N2->N5 N3->N5 N4->N5 N6 Detection & Validation UV 254 nm / ESI-MS N5->N6 Self-validating SST

HPLC method development workflow for 7-fluoro-2H-chromene-3-carboxylic acid.

Experimental Protocol

Reagents and Materials
  • Analyte: 7-Fluoro-2H-chromene-3-carboxylic acid reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: Pentafluorophenyl (PFP) column (150 mm × 4.6 mm, 3 µm particle size).

Preparation of Solutions

Causality Note: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch effects (e.g., peak distortion or fronting) upon injection.

  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in an 80:20 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 7-fluoro-2H-chromene-3-carboxylic acid into a 10 mL volumetric flask. Add 2 mL of Methanol and sonicate for 5 minutes to ensure complete solubilization of the hydrophobic core. Dilute to volume with the Diluent.

  • Working Standard Solution (50 µg/mL): Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC-UV/MS Conditions

ParameterSpecification
Column Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection (UV) 254 nm (Reference 360 nm)
Detection (MS) ESI Negative Mode ([M-H]⁻ m/z 193.0)
Elution Program Gradient: 0-2 min (20% B), 2-8 min (20% 80% B), 8-10 min (80% B), 10-10.1 min (80% 20% B), 10.1-15 min (20% B)

System Suitability and Quality Control (Self-Validating System)

An analytical method is only as reliable as its internal controls. We design this protocol as a self-validating system by mandating strict System Suitability Testing (SST) prior to any sample acquisition. Inject the Working Standard Solution (50 µg/mL) in six replicates. If the system fails the parameters outlined below, the run must be aborted and the root cause investigated.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaCausality / Rationale
Retention Time (RT) %RSD 1.0% (n=6)Ensures pump stability and consistent mobile phase delivery.
Peak Area %RSD 2.0% (n=6)Validates autosampler precision and integration consistency.
Tailing Factor ( Tf​ ) 0.8 - 1.5Confirms successful suppression of secondary silanol interactions by the acidic mobile phase.
Theoretical Plates ( N ) 5,000Verifies column packing integrity and optimal band broadening control.
Signal-to-Noise (S/N) 10 (LOQ level)Guarantees reliable detection limits for trace impurity analysis.

References

  • Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders. Journal of Medicinal Chemistry. URL:[Link]

  • CHROMENE MODULATORS OF CHEMOKINE RECEPTOR ACTIVITY. European Patent Office EP 2326634 B1.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC / National Institutes of Health. URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. URL:[Link]

Sources

Application

Application Note: Dissolution and Handling Protocol for 7-Fluoro-2H-chromene-3-carboxylic Acid in DMSO

Executive Summary & Application Context 7-Fluoro-2H-chromene-3-carboxylic acid (CAS: 480451-09-0) is a highly versatile fluorinated building block widely utilized in modern drug discovery. Its unique physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

7-Fluoro-2H-chromene-3-carboxylic acid (CAS: 480451-09-0) is a highly versatile fluorinated building block widely utilized in modern drug discovery. Its unique physicochemical properties make it a critical intermediate in the synthesis of targeted protein degraders, such as the GSPT1 molecular glue degrader LYG-409 [1], and in the development of [2].

Because of the compound's lipophilic chromene core and polar carboxylic acid moiety, achieving a stable, standardized stock solution is paramount for downstream synthetic applications and biological screening. This guide provides a self-validating, step-by-step protocol for dissolving the compound in Dimethyl Sulfoxide (DMSO), ensuring structural integrity, preventing micro-precipitation, and maximizing reproducible assay performance.

Physicochemical Profile & Causality of Solvent Selection

Before initiating the dissolution protocol, it is critical to understand the compound's physical properties to inform solvent and handling choices.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 7-Fluoro-2H-chromene-3-carboxylic acid
CAS Registry Number 480451-09-0
Molecular Formula C₁₀H₇FO₃
Molecular Weight 194.16 g/mol
Appearance Crystalline solid (White to off-white)
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Target Stock Concentration 10 mM to 50 mM

Causality of Solvent Choice: The 2H-chromene scaffold is highly lipophilic, while the C-3 carboxylic acid group acts as a strong hydrogen-bond donor and acceptor, often forming stable dimers in the solid state. DMSO is selected because its polar aprotic nature effectively disrupts these intermolecular hydrogen bonds, while its high dielectric constant solvates the fluorinated aromatic core.

Critical Caveat: DMSO is highly hygroscopic. Water absorption drastically reduces the solubility of the chromene scaffold, leading to micro-precipitation. Therefore, newly opened, anhydrous DMSO (≤0.005% H₂O) must be used [3].

Logical Workflows & Mechanisms

To ensure reproducibility, the dissolution process must follow a strict logical sequence. Furthermore, understanding the downstream application of this compound—such as its role in molecular glue synthesis—highlights the necessity for high-purity handling.

DissolutionWorkflow Weigh 1. Equilibration & Weighing (7-Fluoro-2H-chromene-3-carboxylic acid) Solvent 2. Solvent Addition (Anhydrous DMSO, ≤0.005% H2O) Weigh->Solvent Agitate 3. Mechanical Agitation (Vortex & Sonicate at 25-37°C) Solvent->Agitate Inspect 4. Visual & QC Inspection (Clear Solution?) Agitate->Inspect Filter 5. Sterile Filtration (0.22 µm PTFE Membrane) Inspect->Filter  Yes (Clear)   Heat Intervention: Gentle Heating (Water Bath, Max 40°C) Inspect->Heat  No (Particulates)   Store 6. Aliquot & Storage (Store at -20°C, Desiccated) Filter->Store Heat->Agitate  Re-agitate  

Workflow for the dissolution, quality control, and storage of 7-fluoro-2H-chromene-3-carboxylic acid.

MoA Glue Molecular Glue (e.g., LYG-409) CRBN CRBN E3 Ligase Complex Glue->CRBN Binds Ternary Ternary Complex (CRBN-Glue-GSPT1) CRBN->Ternary GSPT1 Target Protein (GSPT1) GSPT1->Ternary Recruited Ub Polyubiquitination Ternary->Ub Catalyzes Degradation Proteasomal Degradation Ub->Degradation

Mechanism of action for GSPT1 degradation mediated by chromene-derived molecular glues.

Detailed Step-by-Step Methodology

Phase 1: Preparation and Quantitative Dilution

Allow the vial containing 7-fluoro-2H-chromene-3-carboxylic acid to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, which will subsequently introduce water into the DMSO stock and drastically lower solubility.

Use the following table to determine the precise mass required for your target concentration.

Table 2: Standard Stock Solution Preparation (for 1.0 mL DMSO)
Target ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
1 mM 0.194 mg1.0 mL
10 mM 1.942 mg1.0 mL
50 mM 9.708 mg1.0 mL
100 mM 19.416 mg1.0 mL
Phase 2: Dissolution & Agitation
  • Transfer the precisely weighed powder into a sterile, amber glass vial.

  • Add the calculated volume of anhydrous DMSO (≥99.9%).

  • Vortex the solution vigorously for 1–2 minutes.

  • Sonicate the vial in a water bath at room temperature for 5–10 minutes.

    • Causality: Sonication provides the necessary mechanical energy to break down the crystalline lattice without inducing thermal degradation, which could occur if direct high heat were applied.

Phase 3: Self-Validating Quality Control (QC)

Every robust protocol must be a self-validating system. Do not assume complete dissolution based on time alone.

  • Visual Tyndall Check: Shine a focused light beam (e.g., a laser pointer or strong LED) through the vial against a dark background. If the beam path is visible (Tyndall effect), micro-particulates remain.

  • Intervention: If particulates are present, gently warm the solution in a 37°C water bath for 5 minutes and re-sonicate.

  • Analytical Validation (Optional but Recommended): Dilute an aliquot 1:1000 in LC-MS grade acetonitrile and analyze via UV-Vis or LC-MS to confirm the concentration matches the theoretical yield and that no degradation has occurred.

Phase 4: Filtration and Storage
  • Draw the clear solution into a sterile, solvent-resistant syringe.

  • Filter the solution through a 0.22 µm PTFE syringe filter into pre-labeled, sterile, single-use aliquots.

    • Causality: Polytetrafluoroethylene (PTFE) is mandated for DMSO filtration. Unlike Polyethersulfone (PES) or Nylon, which can swell or leach extractables when exposed to 100% DMSO, PTFE is chemically inert, ensuring the integrity of the stock solution.

  • Store aliquots at -20°C or -80°C in a desiccator. Avoid repeated freeze-thaw cycles.

Troubleshooting: The "Solvent Shift" Effect

When diluting the DMSO stock into aqueous biological buffers (e.g., for cell-based assays), researchers may encounter the "solvent shift" effect, where the lipophilic chromene rapidly precipitates out of the aqueous phase.

Resolution: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v). If precipitation persists at the required assay concentration, utilize a co-solvent formulation. Established protocols for similar chromene derivatives suggest a stepwise addition: 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% Saline [3].

References

  • Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • CHROMENE MODULATORS OF CHEMOKINE RECEPTOR ACTIVITY.European Patent Office (EP 2326634 B1).
Method

Application Note: 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid as a Dual-Reactive Fluorescent Probe

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Overview The development of smart, res...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Overview

The development of smart, responsive fluorescent probes is a cornerstone of modern biochemical assays, molecular imaging, and drug discovery. 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid (commonly referred to as 7-fluoro-coumarin-3-carboxylic acid, CAS 1353870-09-3) [1] is a highly versatile, dual-reactive scaffold. Unlike traditional passive fluorophores that merely act as static tags, this compound features two orthogonal reactive sites that allow it to function either as a standard bioconjugation label or as a dynamic, "turn-on" fluorogenic sensor.

The structural topology of this probe dictates its dual utility:

  • The 3-Carboxylic Acid Handle: Can be activated (e.g., via EDC/NHS) to form an amine-reactive ester, allowing for stable amide bond formation with peptides, proteins, or modified oligonucleotides.

  • The 7-Fluoro Substituent: The electron-withdrawing nature of the coumarin core—further amplified by the 3-carboxyl group—highly activates the C-7 position. This makes the fluorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [2].

When a nucleophile (such as a thiol or secondary amine) displaces the fluorine atom, the photophysical properties of the molecule shift dramatically. The introduction of an electron-donating group at the 7-position establishes a strong Internal Charge Transfer (ICT) state, shifting the molecule from a weakly fluorescent state to a highly fluorescent, red-shifted state.

G1 A 7-Fluoro-2-oxo-2H-chromene- 3-carboxylic acid B NHS Ester Activation (EDC/NHS) A->B Pathway 1: COOH Handle D SNAr Reaction (Nucleophilic Attack) A->D Pathway 2: 7-Fluoro Handle C Amide Bioconjugation (Protein Labeling) B->C + Primary Amines E Fluorogenic Shift (Turn-On Sensor) D->E + Thiols/Amines

Dual-reactive pathways of 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid.

Photophysical Data & Reaction Causality

To effectively utilize this probe, one must understand the causality behind its optical shifts. The native 7-fluoro-coumarin is optically silent in the visible spectrum because the highly electronegative fluorine atom does not donate electrons into the π -system. Upon SNAr reaction with a nucleophile, the newly formed 7-amino or 7-thio ether acts as a strong auxochrome.

Table 1: Quantitative Photophysical Shift Summary
Property7-Fluoro-Coumarin (Pre-SNAr)7-Substituted Coumarin (Post-SNAr)Mechanistic Causality
Absorption Max ( λabs​ ) ~330 - 340 nm~400 - 420 nmDisplacement of fluorine extends the push-pull π -conjugation across the coumarin core.
Emission Max ( λem​ ) Weak / Non-fluorescent~460 - 480 nm (Blue/Green)Formation of an electron-donating group at C-7 restores the ICT state, enabling fluorescence.
Quantum Yield ( Φ ) < 0.05> 0.50Elimination of the fluorine atom removes non-radiative decay pathways.
Chemical Reactivity Highly reactive electrophileStable conjugateThe SNAr reaction is thermodynamically driven and irreversible under physiological conditions.

Experimental Protocols

Protocol A: Bioconjugation via the 3-Carboxylic Acid (NHS Ester Activation)

This protocol describes the self-validating system for attaching the coumarin probe to the primary amines (lysine residues) of a target protein.

Scientific Rationale: The activation of the carboxylic acid requires strictly anhydrous conditions. The intermediate O-acylisourea formed by EDC is highly unstable in water and will rapidly hydrolyze back to the carboxylic acid. By forming the NHS ester in anhydrous DMSO first, we create a semi-stable reactive intermediate that can be introduced into the aqueous protein solution.

Step-by-Step Methodology:

  • Probe Activation: Dissolve 10 mM of 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid in anhydrous DMSO. Add 12 mM of N-hydroxysuccinimide (NHS) and 15 mM of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Incubation: Stir the mixture at room temperature for 2 hours in the dark. Self-Validation Check: TLC (Silica, 9:1 DCM:MeOH) should show the complete disappearance of the free acid (lower Rf) and the appearance of the NHS ester (higher Rf).

  • Protein Preparation: Prepare the target protein at 2-5 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.3. Causality: The pH must be ~8.3 to ensure the ϵ -amino groups of lysine (pKa ~10.5) are sufficiently deprotonated to act as nucleophiles, without being so high that the NHS ester undergoes rapid base-catalyzed hydrolysis.

  • Conjugation: Add the activated NHS ester dropwise to the protein solution while vortexing (molar ratio of probe:protein should be between 5:1 and 20:1 depending on desired degree of labeling). Incubate for 1 hour at room temperature.

  • Quenching & Purification: Quench unreacted NHS esters by adding 100 mM Tris-HCl (pH 8.0) and incubating for 15 minutes. Purify the labeled protein via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS.

Protocol B: Fluorogenic Sensing via SNAr (Thiol/Amine Detection)

This protocol utilizes the 7-fluoro handle to detect low-molecular-weight thiols or secondary amines [3], acting as a turn-on sensor.

Scientific Rationale: The SNAr reaction proceeds via a Meisenheimer complex. For thiols, the thiolate anion (RS⁻) is a vastly superior nucleophile compared to the protonated thiol (RSH). Therefore, the reaction buffer must be maintained near or slightly above the pKa of the target thiol (e.g., pH 7.4 - 8.0) to ensure a sufficient concentration of the thiolate anion without degrading the coumarin lactone ring.

G2 N1 7-Fluoro-Coumarin Probe (Weakly Fluorescent) N2 Nucleophilic Attack (R-SH / R-NH2) at C-7 Position N1->N2 N3 Meisenheimer Complex Intermediate N2->N3 Rate-limiting step N4 Fluoride Ion (F-) Elimination N3->N4 N5 7-Substituted Coumarin (Strongly Fluorescent) N4->N5 Rapid aromatization

Mechanistic workflow of the SNAr-mediated fluorogenic activation.

Step-by-Step Methodology:

  • Probe Stock: Prepare a 1 mM stock solution of the probe in spectroscopic grade DMSO.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer, pH 7.4, containing 1 mM EDTA (to prevent metal-catalyzed oxidation of thiols).

  • Assay Setup: In a 96-well black microplate, add 90 µL of the HEPES buffer and 5 µL of the target analyte (e.g., biological sample or standard thiol solution).

  • Reaction Initiation: Add 5 µL of the 1 mM probe stock to each well (final probe concentration: 50 µM). Mix thoroughly.

  • Kinetic Measurement: Monitor the fluorescence immediately using a microplate reader.

    • Excitation: 400 nm

    • Emission: 470 nm

    • Causality: Exciting at 400 nm ensures that the unreacted 7-fluoro-coumarin (which absorbs at ~330 nm) is not excited, providing a near-zero background. The emergence of the 470 nm emission directly correlates to the formation of the SNAr product, yielding a self-validating, real-time kinetic readout of nucleophile concentration.

References

  • Mahadevan, K. M., et al. A facile, choline chloride/urea catalyzed solid phase synthesis of coumarins via Knoevenagel condensation. ACG Publications (2011).[Link]

  • Google Patents.Multiplexed fluorescent detection of analytes (US20220049292A1).

Technical Notes & Optimization

Troubleshooting

7-fluoro-2H-chromene-3-carboxylic acid solubility issues in aqueous media

Technical Support Center: 7-fluoro-2H-chromene-3-carboxylic acid Introduction: Navigating the Aqueous Solubility Challenges of 7-fluoro-2H-chromene-3-carboxylic acid Researchers and drug development professionals working...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-fluoro-2H-chromene-3-carboxylic acid

Introduction: Navigating the Aqueous Solubility Challenges of 7-fluoro-2H-chromene-3-carboxylic acid

Researchers and drug development professionals working with 7-fluoro-2H-chromene-3-carboxylic acid and its analogs frequently encounter significant challenges in achieving adequate solubility in aqueous media. This guide provides a structured, in-depth approach to understanding and overcoming these issues. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design. We will explore the structural culprits of poor solubility, provide step-by-step troubleshooting protocols, and outline advanced strategies for formulation.

Part 1: Understanding the Root Cause of Insolubility

A thorough understanding of the molecule's structure is the first step in troubleshooting. The solubility behavior of 7-fluoro-2H-chromene-3-carboxylic acid is dictated by a combination of three key structural features.

FAQ: Why is my 7-fluoro-2H-chromene-3-carboxylic acid not dissolving in neutral water?

Answer: The poor aqueous solubility of the compound in its neutral form stems from an unfavorable balance of hydrophobic and hydrophilic properties, which is highly dependent on pH.

  • The Hydrophobic Core (Chromene Ring): The foundational 2H-chromene ring system is a bicyclic aromatic ether. This structure is rigid, non-polar, and inherently hydrophobic, significantly limiting its interaction with water molecules.

  • The Ionizable Handle (Carboxylic Acid): The carboxylic acid group is the key to modulating solubility. Its ionization state is governed by the solution's pH relative to the compound's pKa (the pH at which the acid is 50% ionized).

    • At pH < pKa: The group is protonated (-COOH), making the molecule neutral and allowing it to pack into a stable crystal lattice. Overcoming this lattice energy for dissolution in water is energetically unfavorable.

    • At pH > pKa: The group deprotonates to form the carboxylate salt (-COO⁻). This charged species is significantly more polar and readily interacts with water, dramatically increasing solubility[1][2][3].

  • The Modulator (Fluorine Atom): The fluorine substituent has two critical effects:

    • Increased Acidity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This stabilizes the carboxylate anion, making the proton easier to remove and thus lowering the pKa compared to its non-fluorinated counterpart[4][5]. A typical carboxylic acid pKa is around 4-5[6], but this value is expected to be lower for the fluorinated compound.

    • Increased Lipophilicity: The C-F bond is more lipophilic than a C-H bond[4][7]. This substitution can increase the molecule's overall hydrophobicity, further decreasing the solubility of the neutral form and making solubilization strategies even more critical[7][8].

Table 1: Estimated Physicochemical Properties of 7-fluoro-2H-chromene-3-carboxylic acid
PropertyEstimated ValueRationale & Impact on Aqueous Solubility
pKa ~3.0 - 4.0The electron-withdrawing fluorine atom lowers the pKa, making the compound a stronger acid than typical carboxylic acids[4][5]. The compound will be in its poorly soluble neutral form in highly acidic media.
LogP > 2.5The combination of the hydrophobic chromene core and the lipophilic fluorine atom leads to a high LogP value, indicating a preference for a lipid environment over an aqueous one and predicting low intrinsic water solubility[4][7].
Form Crystalline SolidMost organic molecules exist as stable crystals. Significant energy (crystal lattice energy) is required to break this structure apart, which is a key barrier to dissolution[9].

Part 2: Troubleshooting Workflow and Experimental Protocols

This section provides a logical, step-by-step approach to achieving solubilization. We begin with the simplest and most common techniques before progressing to more complex scenarios.

Solubilization Decision Workflow

G start Start: Dry Compound ph_adjust Attempt Solubilization via pH Adjustment (Protocol 1) start->ph_adjust is_soluble_ph Is Compound Soluble and Stable at Target pH? ph_adjust->is_soluble_ph use_solution Proceed with Experiment is_soluble_ph->use_solution Yes ph_incompatible Is the required experimental pH neutral or acidic? is_soluble_ph->ph_incompatible No cosolvent Attempt Solubilization via Co-Solvent (Protocol 2) ph_incompatible->cosolvent Yes advanced Consider Advanced Formulation (Part 3) ph_incompatible->advanced No (pH instability) is_soluble_co Is Compound Soluble at Acceptable Co-solvent %? cosolvent->is_soluble_co is_soluble_co->use_solution Yes is_soluble_co->advanced No G start Initial solubility methods (pH, Co-solvents) are insufficient oral Oral Delivery Route? start->oral parenteral Parenteral (IV) Route? start->parenteral asd Amorphous Solid Dispersions (ASDs) oral->asd Yes lipid Lipid-Based Formulations (SEDDS/SMEDDS) oral->lipid Yes cyclo Cyclodextrin Complexation parenteral->cyclo Yes nano Nanosuspensions parenteral->nano Yes

Caption: Logic for selecting advanced formulation strategies.

FAQ 4: What advanced formulation strategies can be used for this class of compounds?

Answer: For preclinical and clinical development, several advanced strategies are employed to enhance the solubility and bioavailability of poorly soluble drugs.[9][10]

  • Cyclodextrin Complexation: Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic chromene portion of your molecule, forming an inclusion complex that has much higher aqueous solubility.[1][10]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline API into a polymeric carrier in an amorphous (non-crystalline) state.[9] The amorphous form does not have a stable crystal lattice and dissolves much more readily, albeit it can be less stable over time.[2]

  • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic compounds, dissolving them in a mixture of oils, surfactants, and co-solvents can be effective. Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions or microemulsions upon contact with aqueous fluids, improving drug solubilization and absorption.[1][9]

  • Particle Size Reduction (Nanosizing): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][9]

These advanced methods represent a significant step up in complexity and are typically explored when simple solutions are inadequate for achieving the desired therapeutic exposure.

References

  • Taylor & Francis. (2008). The role of fluorine in medicinal chemistry. [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • PMC. (2020). Importance of Fluorine in Benzazole Compounds. [Link]

  • PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Royal Society of Chemistry. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • ACS Publications. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Springer. (n.d.). Formulating Poorly Water Soluble Drugs. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]

  • Semantic Scholar. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]

  • N.D. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

Sources

Optimization

troubleshooting impurities in 7-fluoro-2H-chromene-3-carboxylic acid extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the extraction and purification of 7-fluoro-2H-chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the extraction and purification of 7-fluoro-2H-chromene-3-carboxylic acid (7-FCCA) .

The synthesis of 7-FCCA is typically achieved via the Morita–Baylis–Hillman (MBH) reaction of 4-fluoro-2-hydroxybenzaldehyde with acrylonitrile, followed by alkaline hydrolysis, or via Knoevenagel condensation[1]. Because these pathways generate distinct classes of byproducts—ranging from unreacted phenolic aldehydes to polymeric side-products—a standard single-pass extraction is rarely sufficient. This guide focuses on causality-driven troubleshooting to ensure high-purity isolation.

Phase-Separation Workflow for 7-FCCA Purification

To understand where impurities are isolated, we must map the extraction logic. The following workflow exploits the pKa differential between the target carboxylic acid and the neutral/phenolic impurities.

ExtractionWorkflow Start Crude Reaction Mixture (7-FCCA + Impurities) Acidify Acidify to pH 2.0 (HCl) Protonates 7-FCCA Start->Acidify OrgExtract Extract with EtOAc Separates polar polymers Acidify->OrgExtract BaseWash Extract with NaHCO3 (pH 8) Ionizes 7-FCCA to Aqueous OrgExtract->BaseWash OrgWaste Organic Layer (Waste) Neutral Impurities (Aldehydes) BaseWash->OrgWaste Organic Phase AqLayer Aqueous Layer 7-FCCA Sodium Salt BaseWash->AqLayer Aqueous Phase Reacidify Re-acidify to pH 2.0 Precipitates Pure 7-FCCA AqLayer->Reacidify Recrystallize Recrystallize (EtOH/H2O) Removes trace isomers Reacidify->Recrystallize

Acid-base extraction workflow for isolating 7-fluoro-2H-chromene-3-carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q1: My final extract is contaminated with unreacted 4-fluoro-2-hydroxybenzaldehyde. Why is it co-extracting, and how do I remove it? A1: This is a classic pKa resolution issue. 4-fluoro-2-hydroxybenzaldehyde contains a phenolic hydroxyl group with a pKa of approximately 9.0–9.5. If you are extracting your crude mixture using a strong base like NaOH (pH > 12), both the 7-FCCA (carboxylic acid pKa ~4.5) and the phenolic aldehyde will deprotonate, become water-soluble, and co-precipitate upon re-acidification. Solution: Switch to a mild base extraction using saturated Sodium Bicarbonate (NaHCO₃, pH ~8.0-8.5). At this pH, the carboxylic acid of 7-FCCA is fully ionized into the aqueous layer, while the phenolic aldehyde remains protonated (neutral) and is selectively left behind in the organic waste layer (e.g., Ethyl Acetate).

Q2: I am observing highly polar, polymeric impurities in my NMR spectra post-extraction. How can I optimize the workup? A2: Polymeric byproducts frequently arise from side reactions during the initial MBH or Knoevenagel condensation[2]. These polymers are highly polar and can cause severe emulsion issues during liquid-liquid extraction. Solution: Do not attempt to precipitate the crude product directly from the reaction mixture. Instead, quench the reaction into a biphasic system (Ethyl Acetate/1M HCl). The highly polar polymers will partition into the acidic aqueous layer and can be discarded immediately, while the protonated 7-FCCA moves into the organic layer.

Q3: LC-MS shows a mass corresponding to the ester intermediate (e.g., ethyl 7-fluoro-2H-chromene-3-carboxylate). How do I separate this? A3: This indicates incomplete alkaline hydrolysis of the intermediate[1]. Because the ester lacks an ionizable proton, it is highly lipophilic. The acid-base extraction protocol (detailed below) will naturally eliminate this impurity, as the ester will remain trapped in the organic phase during the NaHCO₃ wash. However, to improve your overall yield, you should increase the hydrolysis reaction time or the concentration of LiOH/NaOH in your preceding synthetic step.

Q4: How do I resolve trace regioisomers that survive the extraction process? A4: Regioisomers (resulting from impure starting materials) have nearly identical pKa values and lipophilicity to 7-FCCA, meaning liquid-liquid extraction cannot separate them. Solution: You must rely on fractional recrystallization. 7-FCCA exhibits a steep temperature-dependent solubility curve in ethanol[2]. Recrystallizing from a boiling Ethanol/Water mixture allows the target molecule to form a crystalline lattice, while trace regioisomers remain dissolved in the mother liquor.

Quantitative Data: Impurity Profiling & Removal Strategies

Impurity TypeSource / CausalityPhysicochemical PropertyTarget Removal Phase
4-Fluoro-2-hydroxybenzaldehyde Unreacted starting materialPhenolic (pKa ~9.2), LipophilicOrganic phase during NaHCO₃ wash
Chromene-3-carboxylate esters Incomplete hydrolysisNeutral, Highly LipophilicOrganic phase during NaHCO₃ wash
Polymeric Byproducts MBH/Knoevenagel side reactionsHighly Polar, Variable MWInitial acidic aqueous waste
Trace Regioisomers Impure starting materialsSimilar pKa (~4.5) to 7-FCCAMother liquor during recrystallization
Inorganic Salts (NaCl, etc.) Neutralization byproductsHighly Water SolubleFinal cold water wash of precipitate

Self-Validating Experimental Protocol: Optimized Extraction of 7-FCCA

This protocol is designed as a self-validating system; visual cues at each step confirm the successful partitioning of the target molecule.

Step 1: Initial Quench and Organic Partitioning

  • Cool the crude alkaline hydrolysis reaction mixture to 0–5 °C.

  • Slowly add 2M HCl under vigorous stirring until the aqueous mixture reaches pH 2.0. (Validation: The solution will turn cloudy as the protonated 7-FCCA and lipophilic impurities crash out).

  • Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous layer. Transfer to a separatory funnel and extract. Repeat the EtOAc extraction twice more.

  • Combine the organic layers. Discard the acidic aqueous layer (this removes polar polymers and metal catalysts).

Step 2: Acid-Base Resolution (The Critical Step)

  • Wash the combined EtOAc layers with saturated aqueous NaHCO₃ (3 × 1/3 volume of the organic layer).

  • Causality Check: The NaHCO₃ (pH 8) selectively deprotonates the 7-FCCA, pulling it into the aqueous phase as a sodium salt. Neutral esters and phenolic aldehydes remain in the EtOAc.

  • Separate the layers. Retain the aqueous alkaline layer and discard the EtOAc layer.

Step 3: Precipitation and Isolation

  • Place the combined aqueous alkaline layer in an ice bath and stir vigorously.

  • Dropwise, add 2M HCl until the pH reaches 2.0. (Validation: A dense, off-white to white precipitate of pure 7-FCCA will form immediately).

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold distilled water (3 × 20 mL) to remove residual inorganic salts.

Step 4: Recrystallization for Ultimate Purity

  • Transfer the crude 7-FCCA solid to a round-bottom flask.

  • Add a minimal amount of boiling absolute ethanol until the solid just dissolves[2].

  • Add distilled water dropwise until a slight turbidity persists, then add one drop of ethanol to clear the solution.

  • Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Filter the resulting high-purity crystals and dry under vacuum at 45 °C for 12 hours.

References

  • Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives Arabian Journal of Chemistry URL:[Link]

  • CHROMENE MODULATORS OF CHEMOKINE RECEPTOR ACTIVITY European Patent Office - EP 2326634 B1 URL

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 7-Fluoro-2H-Chromene-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis and optimization of 7-fluoro-2H-chromene-3-carboxylic acid derivatives. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and optimization of 7-fluoro-2H-chromene-3-carboxylic acid derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 7-fluoro-2H-chromene-3-carboxylic acid derivatives?

A1: The most prevalent and versatile method is the Knoevenagel condensation of a 4-fluorosalicylaldehyde with an active methylene compound, such as diethyl malonate or ethyl acetoacetate, followed by intramolecular cyclization.[1][2][3] This reaction is typically catalyzed by a base, with piperidine being a common choice.[1][4]

Q2: What are the key advantages of using a fluorine substituent at the 7-position of the chromene core?

A2: The fluorine atom at the C-7 position can significantly enhance the biological activity and pharmacokinetic properties of the molecule. It can increase metabolic stability by blocking potential sites of oxidation and can also improve binding affinity to target proteins through favorable electrostatic interactions.

Q3: Can I use a different catalyst besides piperidine for the Knoevenagel condensation?

A3: Yes, a variety of catalysts can be employed for the synthesis of 2H-chromene derivatives. These can be broadly categorized into metal-based catalysts (e.g., Ru(II), Gold, Iron(III) chloride), and metal-free Brønsted or Lewis acids/bases (e.g., p-toluenesulfonic acid, triethylamine).[5][6] The choice of catalyst can influence reaction rates, yields, and even the regioselectivity of the final product.[5] For instance, some reactions may benefit from a dual-catalyst system, such as p-toluenesulfonic acid and pyrrolidine.[7]

Q4: What is the general mechanism for the base-catalyzed synthesis of 2H-chromene-3-carboxylic acid derivatives?

A4: The reaction proceeds through a tandem Knoevenagel condensation and an oxa-Michael addition. The base (e.g., piperidine) deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration leads to the formation of a C=C double bond (Knoevenagel condensation). This is followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the newly formed double bond (oxa-Michael addition) to form the 2H-chromene ring.

Knoevenagel_Oxa_Michael cluster_Knoevenagel Knoevenagel Condensation cluster_Oxa_Michael Oxa-Michael Addition Active_Methylene Active Methylene Compound Carbanion Carbanion Active_Methylene->Carbanion Base Salicylaldehyde 4-Fluorosalicylaldehyde Carbanion->Salicylaldehyde Nucleophilic Attack Intermediate_1 Aldol-type Adduct Salicylaldehyde->Intermediate_1 Intermediate_2 Unsaturated Intermediate Intermediate_1->Intermediate_2 - H2O Final_Product 7-Fluoro-2H-chromene- 3-carboxylic acid derivative Intermediate_2->Final_Product Intramolecular Cyclization

Caption: General mechanism for 2H-chromene synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base catalyst (e.g., piperidine) may be old or degraded. 2. Poor Quality Reagents: 4-fluorosalicylaldehyde or the active methylene compound may be impure. 3. Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to decomposition. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use freshly opened or purified piperidine. Consider trying an alternative base like triethylamine or DBU.[8] 2. Purify starting materials by recrystallization or column chromatography. 3. Optimize the reaction temperature. Start at room temperature and gradually increase if necessary, monitoring by TLC. For many chromene syntheses, refluxing in a suitable solvent like ethanol is effective.[4] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Side Products 1. Self-condensation of Salicylaldehyde: Can occur under strong basic conditions. 2. Dimerization of the Active Methylene Compound: Possible if the concentration of the active methylene compound is too high. 3. Ring Opening of the Chromene Product: Some chromene derivatives can be unstable, especially in the presence of strong nucleophiles or harsh workup conditions.[9]1. Add the base catalyst slowly to the reaction mixture. Consider using a milder base. 2. Add the active methylene compound dropwise to the reaction mixture. 3. Ensure a neutral or slightly acidic workup. Avoid prolonged exposure to strong acids or bases. If the ester is the target, direct esterification of the carboxylic acid might be a better route.[10]
Difficulty in Product Isolation/Purification 1. Product is an oil: The product may not crystallize easily. 2. Product is highly soluble in the reaction solvent: This can lead to low recovery after workup. 3. Contamination with starting materials: Unreacted starting materials can co-elute with the product during chromatography.1. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexane. If it remains an oil, purification by column chromatography is necessary. 2. After the reaction, remove the solvent under reduced pressure and then proceed with an appropriate workup and extraction into a different solvent system. 3. Optimize the stoichiometry of your reactants to ensure complete consumption of the limiting reagent. Use a suitable solvent system for column chromatography that provides good separation between the product and starting materials.
Inconsistent Results/Poor Reproducibility 1. Atmospheric Moisture: The reaction may be sensitive to moisture. 2. Variability in Reagent Quality: Different batches of reagents may have varying purity. 3. Inconsistent Heating: Fluctuations in the reaction temperature can affect the reaction rate and product distribution.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[11] 2. Standardize the source and purity of your starting materials. 3. Use a temperature-controlled heating mantle or oil bath to ensure consistent and uniform heating.

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 7-fluoro-2H-chromene-3-carboxylate

This protocol outlines a standard procedure for the synthesis of a model 7-fluoro-2H-chromene-3-carboxylic acid derivative.

Materials:

  • 4-Fluorosalicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-fluorosalicylaldehyde (1.0 eq) in absolute ethanol, add diethyl malonate (1.2 eq).

  • Add piperidine (0.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl to pH ~5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis_Workflow Start Start Reagents Mix 4-Fluorosalicylaldehyde and Diethyl Malonate in Ethanol Start->Reagents Catalyst Add Piperidine Reagents->Catalyst Reflux Reflux and Monitor by TLC Catalyst->Reflux Workup Acidify, Extract, Wash, and Dry Reflux->Workup Purification Column Chromatography Workup->Purification Product Ethyl 7-fluoro-2H-chromene-3-carboxylate Purification->Product

Caption: Experimental workflow for synthesis.

Protocol 2: Optimization of Catalyst Loading

This protocol describes a method to determine the optimal amount of catalyst for the reaction.

Procedure:

  • Set up a parallel array of reactions in small vials, each containing the same amount of 4-fluorosalicylaldehyde and diethyl malonate in ethanol.

  • To each vial, add a different amount of piperidine (e.g., 0.05 eq, 0.1 eq, 0.15 eq, 0.2 eq).

  • Heat all reactions to the same temperature and monitor their progress by TLC at regular intervals.

  • The optimal catalyst loading is the lowest amount that provides a good reaction rate and high yield of the desired product with minimal side product formation.

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of 2H-Chromene Derivatives

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine & p-TsOH30 & Toluene60-High[4]
[Ru(p-cymene)Cl2]22-rt1-[5]
Hydrazine catalyst10Ethanol14012Varies[12]
Ph3PAuNTf2~1-25-Excellent[6]
FeCl315Acetonitrile--High[6]

Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable. It serves to illustrate the range of catalysts that can be employed.

References

  • Efficient synthesis of 2H-chromene derivatives via a dual-organocatalytic reaction. (n.d.). Google Scholar.
  • Catalyst-Controlled Divergent Synthesis of 2H-Chromenes via [3 + 3] Annulation of Vinyl Sulfoxonium Ylides with Quinones. (2024). Organic Letters - ACS Publications.
  • Catalytic Synthesis of 2H‑Chromenes. (2015). MSU chemistry.
  • Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (n.d.). PMC.
  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (n.d.). Frontiers.
  • Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. (2015). ResearchGate.
  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (2022). MDPI.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Oriental Journal of Chemistry.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Oriental Journal of Chemistry.
  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (n.d.). IUCR.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). PMC.
  • Troubleshooting guide for the synthesis of chromone-3-carbaldehydes. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Handling, Stability, and Storage of 7-Fluoro-2H-chromene-3-carboxylic acid

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 7-fluoro-2H-chromene-3-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 7-fluoro-2H-chromene-3-carboxylic acid .

This compound has gained significant traction as a privileged scaffold in the synthesis of targeted protein degraders, notably as a precursor for highly potent GSPT1 molecular glue degraders like LYG-409[1]. However, the 2H-chromene core and its adjacent carboxylic acid moiety present unique stability challenges. This guide moves beyond basic "store at -20°C" instructions to explain the causality behind degradation and provides self-validating protocols to ensure your experimental integrity.

Section 1: Fundamental Stability Profile & Causality

Understanding how environmental triggers interact with the molecular structure of 7-fluoro-2H-chromene-3-carboxylic acid is the first step in preventing degradation.

DegradationPathways Compound 7-Fluoro-2H-chromene- 3-carboxylic acid UV UV Light / Photons Compound->UV Exposure Heat High Heat / Strong Acids Compound->Heat Exposure Base Strong Bases (pH > 9) Compound->Base Exposure Oxidation Oxidizing Agents Compound->Oxidation Exposure Deg1 Photo-isomerization & Epimerization UV->Deg1 Deg2 Decarboxylation (Loss of CO2) Heat->Deg2 Deg3 Chromene Ring Opening (Hydrolysis) Base->Deg3 Deg4 Oxidative Degradation Oxidation->Deg4

Fig 1: Primary degradation pathways of 7-fluoro-2H-chromene-3-carboxylic acid and their triggers.

Q: Why does 7-fluoro-2H-chromene-3-carboxylic acid degrade under ambient laboratory lighting? A: The 2H-chromene scaffold is highly susceptible to UV-mediated excitation. Exposure to ambient or UV light can trigger photo-isomerization and epimerization of the chromene ring[2]. The conjugated pi-system absorbs photons, leading to a temporary excited state that can resolve into an unintended isomeric form, drastically altering the compound's spatial geometry and downstream target binding affinity. Always handle this compound under low-light conditions or use amber-coated glassware.

Q: I attempted to accelerate dissolution using a warm water bath, but my yield dropped. What caused this? A: Heating chromene-3-carboxylic acids, especially in the presence of protic solvents or mild acids, frequently induces decarboxylation[3]. The carboxylic acid group at the C3 position is electronically coupled to the electron-rich chromene system. Thermal energy lowers the activation barrier for the loss of CO2, converting your starting material into a decarboxylated 2H-chromene byproduct. Dissolution should be achieved via gentle vortexing or sonication at room temperature—never exceeding 30°C.

Q: Can I store stock solutions in physiological buffers (pH 7.4 - 8.0) for extended periods? A: No. While the compound is stable in its solid state, the chromene/lactone-like structural elements are vulnerable to nucleophilic attack in aqueous basic conditions, which can lead to ring-opening hydrolysis[4]. Stock solutions must be kept in anhydrous organic solvents and only diluted into aqueous buffers immediately prior to the assay.

Section 2: Troubleshooting Guide for Storage & Handling

Q: My stability-indicating HPLC assay shows a split peak or a new shoulder peak after 4 weeks of storage at 4°C. Is the compound degrading? A: A split peak or shoulder usually indicates either photo-epimerization[2] or the onset of decarboxylation[3]. If the mass of the new peak matches the parent mass (m/z 194.16), you are observing an isomerized byproduct likely caused by light exposure during storage or handling. If the mass is ~44 Da lighter, it is the decarboxylated product. To prevent this, ensure your storage vials are opaque (amber) and stored at -20°C or lower.

Q: How do I prevent moisture-induced degradation during frequent freeze-thaw cycles? A: Carboxylic acids can be hygroscopic, absorbing atmospheric moisture which accelerates hydrolytic degradation pathways[4]. Every time a cold vial is opened in a humid lab, condensation forms. You must implement a single-use aliquot system to preserve the integrity of the bulk powder.

Section 3: Self-Validating Experimental Protocols

StorageWorkflow Start Receive Lyophilized Powder Solvent Dissolve in Anhydrous DMSO (Stock Solution) Start->Solvent Reconstitution Aliquots Create Single-Use Aliquots (Amber Vials) Solvent->Aliquots Minimize freeze-thaw Purge Argon/Nitrogen Purge (Displace Oxygen) Aliquots->Purge Prevent oxidation & photolysis Freeze Flash Freeze (Liquid N2) Purge->Freeze Lock stability Store Store at -20°C to -80°C Freeze->Store Long-term storage

Fig 2: Optimal aliquoting and cryopreservation workflow to prevent compound degradation.

Protocol 1: Aliquoting and Lyophilization Workflow for Long-Term Storage

Causality: This protocol eliminates the three primary degradation triggers: moisture (hydrolysis), oxygen (oxidation), and light (photo-isomerization).

  • Preparation: Equilibrate the lyophilized powder of 7-fluoro-2H-chromene-3-carboxylic acid to room temperature inside a desiccator before opening to prevent condensation.

  • Reconstitution: Dissolve the powder in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM stock solution.

    • Self-Validation Check: The solution should be completely clear. Any cloudiness indicates water contamination in the DMSO, which will lead to hydrolysis.

  • Aliquoting: Transfer 10–50 µL volumes into single-use, amber-tinted cryovials.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each vial for 3–5 seconds to displace ambient oxygen.

  • Flash Freezing & Storage: Immediately cap the vials and flash-freeze in liquid nitrogen. Transfer to a -80°C freezer for long-term storage (up to 12 months) or -20°C for short-term storage (< 3 months).

Protocol 2: Stability-Indicating HPLC Assay

Causality: To trust your downstream biological or synthetic results, you must verify the integrity of your stock. This protocol separates the parent compound from its primary degradation products.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm) to ensure high resolution of closely related isomers.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (maintains the carboxylic acid in its protonated, un-ionized state for sharp peak shape).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a shallow gradient from 5% B to 95% B over 10 minutes. A shallow gradient is critical to separate the parent compound from any photo-epimers[2].

  • Detection: Monitor at 254 nm and 280 nm.

  • Validation: Inject a freshly prepared standard alongside your stored aliquot. A purity drop of >2% or the appearance of a peak at [M-H]- 149 (loss of CO2) dictates that the aliquot must be discarded due to decarboxylation[3].

Section 4: Quantitative Data & Quick Reference Tables

Table 1: Degradation Pathways, Triggers, and Prevention Strategies

Degradation PathwayPrimary Trigger(s)Chemical ConsequencePrevention Strategy
Photo-isomerization UV / Ambient LightEpimerization of the 2H-chromene ring[2]Use amber vials; handle under low-light conditions.
Decarboxylation Heat (>30°C), Acidic conditionsLoss of CO2 (mass shift -44 Da)[3]Dissolve at RT; avoid prolonged heating.
Hydrolysis High pH (>8.0), MoistureChromene ring opening[4]Store in anhydrous DMSO; use inert gas purging.
Oxidation Atmospheric OxygenOxidation of the chromene corePurge vials with Argon/Nitrogen before freezing.

Table 2: Solubility Profile for Stock Preparation

SolventSolubility ProfileApplication / Recommendation
Anhydrous DMSO Highly Soluble (>50 mM)Optimal. Primary solvent for long-term stock solutions.
Methanol / Ethanol SolubleGood for immediate synthetic use; avoid for long-term storage due to esterification risks.
Aqueous Buffers (pH 7.4) Poorly SolubleDilute from DMSO stock immediately prior to assay. Do not store in buffer.
Dichloromethane (DCM) Slightly SolubleLimited utility; used primarily during extraction phases[4].
References
  • Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman. Semantic Scholar.[Link]

  • PROCESS FOR THE DIFFERENTIAL SOLUBILITY-DRIVEN ASYMMETRIC TRANSFORMATION OF SUBSTITUTED 2H-CHROMENE-3-CARBOXYLIC ACIDS.

Sources

Troubleshooting

resolving HPLC peak tailing for 7-fluoro-2H-chromene-3-carboxylic acid analysis

Technical Support Center: Resolving HPLC Peak Tailing for 7-Fluoro-2H-chromene-3-carboxylic Acid Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 7-Fluoro-2H-chromene-3-carboxylic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chromatographic challenges associated with halogenated aromatic carboxylic acids.

Analyzing 7-fluoro-2H-chromene-3-carboxylic acid presents a unique thermodynamic challenge. The molecule features a hydrophobic chromene core, an ionizable carboxylic acid, and a highly electronegative fluorine substituent. When these structural features clash with non-ideal mobile phase conditions or active sites on the stationary phase, peak tailing is the inevitable consequence.

This guide bypasses generic advice to provide you with mechanistic explanations and self-validating protocols designed specifically for fluorinated acidic compounds.

Part 1: Diagnostic Workflow

Before altering your chemistry, we must isolate whether the peak tailing is a physical system failure or a chemical interaction issue. Follow the logic in the diagnostic tree below.

HPLC_Troubleshooting Start Peak Tailing Observed 7-Fluoro-2H-chromene-3-carboxylic acid Q1 Does tailing affect ALL peaks or ONLY the target acid? Start->Q1 AllPeaks Physical Issue (Void, Frit Blockage) Q1->AllPeaks All Peaks TargetOnly Chemical Issue (Secondary Interactions) Q1->TargetOnly Target Only Q2 Is Mobile Phase pH < 2.5? (Target pKa ~ 3.5-4.0) TargetOnly->Q2 AdjustPH Adjust pH Use 0.1% TFA or Formic Acid Q2->AdjustPH No CheckSilanol Check Silanol/Metal Interactions Q2->CheckSilanol Yes FixSilanol Use end-capped C18 or PFP stationary phase CheckSilanol->FixSilanol

Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: Why does 7-fluoro-2H-chromene-3-carboxylic acid exhibit severe tailing on a standard C18 column, even when the column is brand new? A1: Peak tailing for this specific compound is driven by partial ionization. The pKa of the carboxylic acid group on this chromene derivative is typically between 3.5 and 4.5. If your mobile phase pH is within ±1.5 units of this pKa, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states 1[1]. Because the neutral and anionic species partition differently into the hydrophobic C18 stationary phase, you observe band broadening and tailing. Furthermore, the anionic carboxylate can engage in strong secondary electrostatic interactions with residual, ionized silanols (Si-O⁻) on the silica surface 2[2].

Q2: I adjusted the mobile phase pH to 2.7 using 0.1% Formic Acid, but a secondary "hump" or tail persists. What is the root cause? A2: While 0.1% Formic Acid (pH ~2.7) suppresses most of the analyte's ionization, it may not be acidic enough to fully protonate the highly acidic residual silanols found on older Type A silica columns. Additionally, trace metal impurities (e.g., iron, aluminum) embedded in the silica matrix can aggressively chelate with the carboxylic acid moiety 3[3]. Actionable Solution: Switch to a stronger acidic modifier like 0.1% Trifluoroacetic acid (TFA). TFA lowers the pH to ~2.0 (ensuring complete protonation) and acts as an ion-pairing agent that masks residual active sites on the column, significantly reducing tailing 4[4].

Q3: How does the fluorine substituent alter the chromatographic behavior compared to a non-fluorinated analog? A3: The highly electronegative fluorine atom at the 7-position withdraws electron density from the chromene ring, altering the molecule's dipole moment and slightly increasing the acidity of the carboxylic acid. On a standard C18 phase, this highly polarized molecule may struggle to partition efficiently. Actionable Solution: If a highly end-capped C18 fails to provide an asymmetry factor (As) < 1.2, transition to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative retention mechanisms—specifically fluorine-fluorine interactions, dipole-dipole, and π-π interactions—which are highly complementary to fluorinated aromatics and drastically improve peak shape.

Q4: Could my sample preparation be inducing the tailing? A4: Yes, through a phenomenon known as "solvent mismatch" or volume overload. If 7-fluoro-2H-chromene-3-carboxylic acid is dissolved in a strong injection solvent (e.g., 100% DMSO or Acetonitrile) and injected into a highly aqueous mobile phase, the analyte experiences a localized disruption in partitioning 5[5]. It travels rapidly down the column bed before the injection solvent dilutes into the mobile phase, resulting in peak fronting or tailing. Always dissolve your sample in the initial mobile phase conditions.

Part 3: Quantitative Data & Optimization Parameters

To empirically demonstrate the causality of mobile phase selection, the following table summarizes the expected impact of various conditions on the peak asymmetry (As) of fluorinated carboxylic acids. (Note: As = B/A, where an ideal Gaussian peak = 1.0) 6[6].

Mobile Phase ModifierApprox. pHPrimary Mechanism of ActionExpected Tailing Factor (As)Recommendation
None (Water/MeOH) 6.0 - 7.0Uncontrolled ionization; severe silanol interactions.> 2.5 (Severe Tailing)Not Recommended
10 mM Ammonium Acetate 4.5 - 5.5Buffers near pKa; dual-state elution occurs.1.8 - 2.2Poor for quantification
0.1% Formic Acid ~ 2.7Suppresses analyte ionization; weak silanol masking.1.3 - 1.5Good starting point
0.1% Trifluoroacetic Acid ~ 2.0Complete protonation; strong ion-pairing/masking.1.0 - 1.1Optimal for peak shape

Part 4: Self-Validating Experimental Protocols

Protocol A: Mobile Phase Optimization for Acidic Fluorinated Compounds

Objective: To systematically eliminate secondary retention mechanisms and validate the chemical cause of tailing 7[7].

  • Preparation of Aqueous Phase (Solvent A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas. The final pH should be approximately 2.0.

  • Preparation of Organic Phase (Solvent B): Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Sample Dilution: Dilute the 7-fluoro-2H-chromene-3-carboxylic acid stock solution to a working concentration (e.g., 10-50 µg/mL) using a diluent that exactly matches the initial gradient conditions (e.g., 90% Solvent A / 10% Solvent B).

  • Injection & Validation: Inject 5 µL onto a fully end-capped C18 or PFP column. Calculate the Asymmetry factor (As) at 10% peak height. If As is between 0.9 and 1.2, the chemical interactions have been successfully mitigated.

Protocol B: Column Cleaning and Passivation (Physical Issue Resolution)

Objective: To remove precipitated sample matrix or metal contaminants causing physical peak distortion 1[1].

  • System Prep: Disconnect the column from the detector to prevent contamination of the flow cell, and direct the flow to waste.

  • Aqueous Wash: Flush the column with 100% HPLC-grade water (no buffers or modifiers) at 50% of the normal flow rate for 20 column volumes to remove precipitated buffer salts.

  • Organic Wash: Flush with 100% Methanol, followed by 100% Acetonitrile (20 column volumes each) to elute strongly retained hydrophobic impurities.

  • Strong Solvent Wash (Optional): For severe contamination, flush with Isopropanol (IPA) to act as a bridging solvent, followed by Methylene Chloride. Crucial: Always flush back through IPA before returning to aqueous reverse-phase conditions to prevent immiscibility.

  • Re-equilibration: Return to the initial mobile phase conditions and monitor the baseline until stable. Re-inject a standard to validate peak shape restoration.

References

  • Waters Corporation. "Peptide Isolation – Method Development Considerations." [Link]

  • LCGC International. "Method from Mars? Coping with Chromatographic Legacies." [Link]

  • ResearchGate. "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions."[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." [Link]

Sources

Optimization

optimizing purification of 7-fluoro-2H-chromene-3-carboxylic acid by flash chromatography

Welcome to the Technical Support Center for the isolation and purification of 7-fluoro-2H-chromene-3-carboxylic acid . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 7-fluoro-2H-chromene-3-carboxylic acid .

As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with this heavily utilized medicinal chemistry scaffold (frequently applied in the synthesis of molecular glue degraders and chemokine modulators)[1].

Purifying this molecule presents a dual chromatographic challenge:

  • The Carboxylic Acid Moiety: Highly polar and ionizable, it acts as a strong hydrogen bond donor/acceptor, leading to severe peak tailing on bare silica.

  • The Fluorinated Chromene Core: Alters the electron density and solubility profile, often causing precipitation when transitioning between loading and elution solvents.

Below is the definitive guide to optimizing your flash chromatography workflows for this compound.

Diagnostic Decision Tree: Purification Strategy

Before beginning your purification, use the following logical workflow to determine your loading technique and phase selection based on the crude mixture's solubility and impurity profile.

Workflow Start Crude 7-fluoro-2H-chromene- 3-carboxylic acid Soluble Soluble in weak solvent (e.g., DCM/Hexane)? Start->Soluble LiquidLoad Liquid Loading (Direct Injection) Soluble->LiquidLoad Yes DryLoad Dry Loading (Adsorb to Celite/Silica) Soluble->DryLoad No (Requires Polar Solvent) Impurity Impurity Profile? LiquidLoad->Impurity DryLoad->Impurity NormalPhase Normal Phase (Silica) Hexane / EtOAc + 1% Acetic Acid Impurity->NormalPhase Non-polar / Standard Impurities ReversePhase Reverse Phase (C18) Water / Acetonitrile + 0.1% Formic Acid Impurity->ReversePhase Co-eluting Polar Analogs

Decision matrix for loading technique and stationary phase selection.

Troubleshooting Guides & FAQs

Q1: Why does 7-fluoro-2H-chromene-3-carboxylic acid streak across my TLC plate and severely tail on a normal-phase silica column? Causality: Carboxylic acids have a pKa typically between 3.5 and 4.5. On bare silica (normal phase), the acidic proton hydrogen-bonds aggressively with the weakly acidic silanol groups (Si-OH) on the silica surface. This creates a secondary solute-sorbent interaction that disrupts primary mass-transfer kinetics, causing the compound to drag or "streak" down the column[2]. Solution: You must chemically suppress this interaction. Add a volatile acidic modifier (e.g., 0.1% to 1.0% Acetic Acid or Formic Acid) to your mobile phase. The acid protonates the silanol sites, neutralizing the secondary interactions and forcing the compound to elute as a sharp, symmetrical band[2].

Q2: My crude mixture is insoluble in weak solvents like hexane or dichloromethane. If I dissolve it in pure methanol to liquid-load it, my normal-phase separation collapses. What is the alternative? Causality: 7-fluoro-2H-chromene-3-carboxylic acid has high crystal lattice energy and polarity, often requiring strong solvents (like MeOH or DMF) for dissolution. However, injecting a strong polar solvent onto a normal-phase column instantly disrupts the solvent equilibrium at the column head, causing the sample to crash out or elute prematurely with zero resolution. Solution: Implement Dry Loading . Dissolve the sample in the strong solvent, add an inert sorbent (like diatomaceous earth/ISOLUTE HM-N or silica), and evaporate the solvent completely. This eliminates the dissolution solvent effect entirely, allowing the mobile phase to dictate the chromatography[3],[4].

Q3: I switched to a Reverse-Phase (C18) column to separate a structurally similar des-fluoro impurity, but the compound elutes immediately in the void volume. How do I increase retention? Causality: In reverse-phase chromatography, retention is driven by lipophilicity. At a neutral pH, the carboxylic acid deprotonates into a highly polar carboxylate anion ( R−COO− ). Ionic species partition very poorly into the hydrophobic C18 stationary phase, causing them to wash out in the void volume[5]. Solution: Lower the pH of your aqueous mobile phase below the molecule's pKa by adding 0.1% Formic Acid. This shifts the equilibrium back to the neutral, protonated state ( R−COOH ), restoring its lipophilicity and allowing it to interact with the C18 media[5].

Mechanism Deprotonated Deprotonated State (R-COO⁻) • High Polarity • Elutes in Void (RP) • Severe Tailing (NP) Protonated Protonated State (R-COOH) • Lipophilic • Retained on C18 • Sharp Peaks (NP) Deprotonated->Protonated + H⁺ (Acidic Modifier) Protonated->Deprotonated Neutral pH

Mechanistic impact of pH modifiers on carboxylic acid ionization and retention.

Quantitative Data: Mobile Phase Systems Comparison

To optimize your gradient, reference the following standardized parameters for separating 7-fluoro-2H-chromene-3-carboxylic acid.

ParameterNormal Phase (Silica)Reverse Phase (C18)
Stationary Phase Bare Silica Gel (Si-OH)Octadecyl-functionalized Silica
Mobile Phase A Hexane (or Heptane)Water (Milli-Q)
Mobile Phase B Ethyl AcetateAcetonitrile or Methanol
Required Modifier 0.1% - 1.0% Acetic Acid (v/v)0.1% Formic Acid (v/v)
Target Rf / CV Rf = 0.20 - 0.30 (ΔCV > 1.5)[6]Gradient: 5% to 95% B over 10 CV
Loading Capacity 1% - 5% of column weight0.5% - 2% of column weight
Detection (UV) 254 nm / 280 nm254 nm / 280 nm
Primary Use Case Bulk purification, non-polar impuritiesHigh-resolution separation of analogs

Experimental Protocols

Protocol A: Self-Validating Dry Loading Preparation

Use this protocol when the compound is insoluble in the starting mobile phase.

  • Dissolution: Weigh your crude 7-fluoro-2H-chromene-3-carboxylic acid mixture. Dissolve it in the minimum required volume of a volatile polar solvent (e.g., Methanol, Acetone, or THF) in a round-bottom flask.

  • Sorbent Addition: Add diatomaceous earth (e.g., ISOLUTE HM-N) or bare silica gel to the flask. Ratio: Use 3 to 4 parts sorbent by weight for every 1 part of crude sample[4].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until the sorbent is a completely dry, free-flowing powder. Self-Validation Check: If the powder clumps or sticks to the glass, residual solvent remains. Continue drying until completely free-flowing to prevent band broadening.

  • Packing: Transfer the dry powder into an empty dry-loading cartridge (Samplet) or directly into the void space of a removable-cap flash column[3]. Insert a frit on top to secure the bed.

Protocol B: Normal-Phase Flash Chromatography with Acidic Modifiers

Use this protocol for standard purification on silica gel.

  • Solvent Preparation: Prepare Mobile Phase A (Hexane) and Mobile Phase B (Ethyl Acetate). Add exactly 1.0% (v/v) glacial Acetic Acid to both reservoirs. Note: Adding acid to only one line causes a drifting baseline and inconsistent peak shapes during a gradient.

  • TLC Validation (Self-Validating Step): Spot the crude mixture on a silica TLC plate. Develop the plate in a 70:30 Hexane:EtOAc (+ 1% AcOH) mixture.

    • Pass Criteria: The target spot must be round (no tailing) with an Rf value between 0.15 and 0.30[6]. If it tails, increase AcOH to 2%.

  • Equilibration: Mount the silica flash column. Equilibrate the column with 3 to 5 Column Volumes (CV) of 5% Mobile Phase B to saturate the silica with the acidic modifier.

  • Execution: Load the sample (via Protocol A). Run a shallow gradient from 5% B to 50% B over 12 CVs. Monitor elution via UV absorption at 254 nm and 280 nm (the chromene core is highly active at these wavelengths).

  • Post-Processing: Pool the fractions containing the pure product. Because Acetic Acid was used, remove the solvent via rotary evaporation, followed by high vacuum or lyophilization to strip residual acid.

References

  • Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders. ACS Publications. 1

  • How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. 6

  • When should I use a pH modifier in flash column chromatography gradient? Biotage. 2

  • Purifying ionic compounds by flash column chromatography. Biotage. 5

  • Preparation and use of an internal dry loading device for flash chromatography. Biotage. 3

  • Which sorbents work best for dry loading flash column chromatography samples? Biotage. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 7-Fluoro-2H-chromene-3-carboxylic Acid vs. Coumarin-3-carboxylic Acid in Preclinical Development

In preclinical drug discovery, subtle structural modifications to a core scaffold can fundamentally alter a compound's pharmacokinetic profile and mechanism of action. The transition from the classic coumarin-3-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

In preclinical drug discovery, subtle structural modifications to a core scaffold can fundamentally alter a compound's pharmacokinetic profile and mechanism of action. The transition from the classic coumarin-3-carboxylic acid (3-CCA) —a 2-oxo-2H-chromene derivative—to 7-fluoro-2H-chromene-3-carboxylic acid (7-F-2H-CCA) represents a critical paradigm shift. While 3-CCA is heavily utilized as a broad-spectrum antimicrobial agent and fluorescent probe, the removal of the 2-oxo (lactone) group and the addition of a fluorine atom at the 7-position transforms 7-F-2H-CCA into a highly stable, lipophilic building block optimized for targeted protein degradation (TPD) and molecular glue therapies.

This guide objectively compares the efficacy, mechanistic pathways, and experimental workflows of these two distinct chemical entities to assist researchers in selecting the appropriate scaffold for their therapeutic targets.

Structural Causality & Pharmacological Profiles

Coumarin-3-carboxylic Acid (3-CCA)

3-CCA acts primarily as a disruptor of bacterial cell membranes and an inhibitor of biofilm formation [1].

  • Causality of Efficacy: The presence of the 2-oxo group (lactone ring) allows 3-CCA to undergo specific enzymatic hydrolysis, making it an excellent substrate for microbial esterases. This reactivity is key to its antimicrobial efficacy, as it disrupts polar flagella growth and reduces extracellular exopolysaccharide (EPS) production in pathogens like Acidovorax citrulli [1].

  • Limitation: The lactone ring is susceptible to rapid hydrolysis in mammalian plasma, limiting its systemic half-life in advanced in vivo oncology models.

7-Fluoro-2H-chromene-3-carboxylic Acid (7-F-2H-CCA)

7-F-2H-CCA lacks the 2-oxo group, classifying it as a chromene rather than a coumarin. This compound is a critical precursor for advanced molecular glue degraders, such as the preclinical candidate LYG-409 [2].

  • Causality of Efficacy: The absence of the lactone ring dramatically increases liver microsomal metabolic stability by preventing premature esterase cleavage [2]. Furthermore, the highly electronegative 7-fluoro substitution enhances the molecule's lipophilicity and modulates the pKa of the adjacent carboxylic acid. This optimizes the compound's ability to engage in hydrophobic interactions within the shallow binding pockets of the CRBN E3 ligase, facilitating the selective ubiquitination and degradation of the GSPT1 protein [2].

MOA cluster_0 Coumarin-3-carboxylic acid (3-CCA) cluster_1 7-Fluoro-2H-chromene-3-carboxylic acid CCA 3-CCA Membrane Cell Membrane CCA->Membrane Disrupts integrity Biofilm Biofilm Inhibition CCA->Biofilm Reduces EPS Lysis Bacterial Lysis Membrane->Lysis Biofilm->Lysis FCCA 7-F-2H-CCA Scaffold CRBN CRBN E3 Ligase FCCA->CRBN Binds pocket GSPT1 GSPT1 Target FCCA->GSPT1 Recruits Degradation Protein Degradation CRBN->Degradation Ubiquitination GSPT1->Degradation

Figure 1: Divergent mechanisms: 3-CCA membrane disruption vs. 7-F-2H-CCA targeted degradation.

Quantitative Efficacy Comparison

The efficacy of these compounds must be evaluated within their respective therapeutic domains. 3-CCA is benchmarked against bacterial pathogens, whereas 7-F-2H-CCA derivatives are benchmarked against aggressive cancer cell lines.

Table 1: Antimicrobial Efficacy of 3-CCA (In Vitro)

Evaluated via broth microdilution against phytopathogenic bacteria [1][3].

Pathogen TargetCompoundEC₅₀ (μg/mL)Mechanism Observed
Acidovorax citrulli (Ac)3-CCA26.64Membrane disruption, flagella inhibition
Xanthomonas oryzae (Xoo)3-CCA~30.50EPS reduction
Ralstonia solanacearum3-CCA40.73Biofilm inhibition
Acidovorax citrulli (Ac)Thiodiazole copper (Control)28.10Metal-induced toxicity
Table 2: Anticancer Efficacy of 7-F-2H-CCA Derivatives (In Vitro & In Vivo)

Evaluated using the 7-F-2H-CCA derived molecular glue LYG-409 [2].

Cancer ModelCompoundEfficacy MetricTarget Mechanism
KG-1 Cells (AML)LYG-409IC₅₀ = 9.50 nMGSPT1 Degradation (DC₅₀ = 7.87 nM)
MV4-11 Xenograft (In Vivo)LYG-409 (30 mg/kg)TGI = 94.34%Tumor Growth Inhibition via CRBN
22Rv1 Xenograft (In Vivo)LYG-409 (60 mg/kg)TGI = 104.49%Complete tumor stasis

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every primary assay is paired with an orthogonal validation step to rule out false positives.

Protocol A: 3-CCA Antimicrobial & Biofilm Inhibition Assay

Objective: Quantify the bactericidal activity of 3-CCA while confirming the mechanism of action via biofilm disruption.

  • Preparation: Dissolve 3-CCA in 1% DMSO to create a stock solution. Causality: 1% DMSO ensures complete solubilization without inducing baseline solvent toxicity to the bacterial cultures.

  • Broth Microdilution (Primary Assay): In a 96-well plate, perform serial dilutions of 3-CCA (ranging from 100 μg/mL to 1.56 μg/mL) in nutrient broth containing 1×105 CFU/mL of A. citrulli. Incubate at 28°C for 24 hours.

  • Optical Density Readout: Measure absorbance at OD₆₀₀ to determine the Minimum Inhibitory Concentration (MIC) and calculate the EC₅₀.

  • Self-Validation (Crystal Violet Biofilm Assay): Wash the 96-well plates with PBS to remove planktonic cells. Stain the adhered biofilm with 0.1% crystal violet for 15 minutes. Solubilize the stain with 33% acetic acid and measure OD₅₉₀.

    • System Check: If the OD₆₀₀ shows cell death, but OD₅₉₀ remains high, the compound is bacteriostatic rather than a biofilm disruptor. True efficacy requires a proportional drop in both metrics [1].

Protocol B: 7-F-2H-CCA Derivative (LYG-409) Degradation Assay

Objective: Confirm that the cytotoxicity of the 7-F-2H-CCA derivative is strictly mediated by targeted proteasomal degradation of GSPT1.

  • Cell Treatment: Seed KG-1 cells at 5×105 cells/well. Treat with LYG-409 at varying concentrations (1 nM to 100 nM) for 6 hours. Causality: A short 6-hour window is chosen because protein degradation must precede cellular apoptosis; longer incubations risk confounding degradation with general cell death [2].

  • Western Blotting (Primary Assay): Lyse cells using RIPA buffer. Run lysates on SDS-PAGE, transfer to PVDF, and probe with anti-GSPT1 and anti-GAPDH (loading control) antibodies.

  • Self-Validation (Proteasome Rescue): In a parallel plate, pre-treat cells with 1 μM MG132 (a proteasome inhibitor) or MLN4924 (a neddylation inhibitor) for 2 hours prior to adding LYG-409.

    • System Check: If GSPT1 levels are restored in the presence of MG132/MLN4924, it definitively proves the 7-F-2H-CCA derivative operates via the CRBN-ubiquitin-proteasome pathway, ruling out off-target transcriptional suppression [2].

Workflow Visualization

Workflow cluster_CCA 3-CCA Antimicrobial Pipeline cluster_FCCA 7-F-2H-CCA TPD Pipeline Start Compound Selection MIC Broth Microdilution (OD600) Start->MIC WB Western Blot (Target Depletion) Start->WB Biofilm Crystal Violet Assay (OD590) MIC->Biofilm SEM SEM Membrane Analysis Biofilm->SEM Validation In Vivo Efficacy Validation SEM->Validation Viability Cell Viability (CTG Assay) WB->Viability Rescue Proteasome Rescue (MG132) Viability->Rescue Rescue->Validation

Figure 2: Self-validating workflows for antimicrobial and targeted protein degradation assays.

Conclusion

The selection between these two scaffolds dictates the trajectory of the drug development program. Coumarin-3-carboxylic acid remains a highly effective, chemically accessible tool for agricultural and antimicrobial applications where direct membrane disruption is desired [1][4]. Conversely, 7-fluoro-2H-chromene-3-carboxylic acid is an indispensable scaffold for modern oncology programs. By shedding the hydrolytically unstable lactone ring and incorporating a lipophilic fluorine atom, it provides the precise geometric and electronic properties required to bridge E3 ligases and undruggable targets [2].

References

Sources

Comparative

benchmarking 7-fluoro-2H-chromene-3-carboxylic acid against standard inhibitors

Benchmarking 7-Fluoro-2H-Chromene-3-Carboxylic Acid: A Comparative Guide to Next-Generation AKR1B10 Inhibitors The aldo-keto reductase (AKR) superfamily plays a critical role in cellular metabolism, particularly in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 7-Fluoro-2H-Chromene-3-Carboxylic Acid: A Comparative Guide to Next-Generation AKR1B10 Inhibitors

The aldo-keto reductase (AKR) superfamily plays a critical role in cellular metabolism, particularly in the detoxification of reactive carbonyl species (RCS). Within this family, Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) has emerged as a high-value therapeutic target. Overexpressed in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), AKR1B10 rapidly metabolizes lipid peroxidation products and chemotherapeutic agents, directly driving tumor survival and multi-drug resistance[1].

Historically, standard Aldose Reductase Inhibitors (ARIs) such as Epalrestat and Tolrestat have been repurposed to target AKR1B10. However, their overwhelming selectivity for AKR1B1 (Aldose Reductase) over AKR1B10 limits their oncological efficacy and increases off-target liabilities [2]. Recently, the chromene-3-carboxylic acid scaffold has been identified as a privileged structure for selective AKR1B10 inhibition [3].

This technical guide benchmarks 7-fluoro-2H-chromene-3-carboxylic acid —a metabolically stabilized, highly selective fragment scaffold—against standard clinical inhibitors, providing researchers with the mechanistic rationale and validated experimental protocols necessary for advanced drug development.

Mechanistic Rationale: The Fluorine Advantage

Standard chromene-based inhibitors (such as 7-hydroxy-2H-chromene-3-carboxylic acid derivatives) exhibit potent AKR1B10 inhibition by anchoring into the anion-binding pocket via the carboxylic acid moiety, while the 7-hydroxyl group interacts with the catalytic residues (Tyr-49, His-111, and Trp-112) [2]. However, the exposed 7-hydroxyl group is a primary liability for rapid Phase II metabolism (glucuronidation), leading to poor in vivo half-lives.

The strategic substitution to 7-fluoro-2H-chromene-3-carboxylic acid leverages fluorine bioisosterism. The highly electronegative fluorine atom mimics the electronic properties of the hydroxyl oxygen, maintaining the critical hydrogen-bond acceptor network required for tight active-site binding. Concurrently, the carbon-fluorine bond is highly resistant to metabolic cleavage, effectively blocking glucuronidation, increasing lipophilicity (cLogP), and enhancing cellular membrane permeability.

G A Chemotherapy (e.g., Cisplatin) B Reactive Carbonyl Species (ROS/RCS Generation) A->B C AKR1B10 Overexpression (Cancer Cells) B->C D Detoxification of RCS Cell Survival C->D NADPH dependent E Chemoresistance D->E F 7-Fluoro-2H-Chromene-3-Carboxylic Acid (Inhibitor) F->C Blocks

Fig 1. AKR1B10-mediated chemoresistance pathway and targeted inhibition by chromene derivatives.

Quantitative Benchmarking Data

To objectively evaluate 7-fluoro-2H-chromene-3-carboxylic acid, we benchmark its in vitro enzymatic activity and physicochemical properties against Epalrestat (the only clinically approved ARI repurposed for AKR1B10) and Tolrestat.

Table 1: In Vitro Enzymatic Inhibition and Selectivity Profiling

CompoundAKR1B10 IC₅₀ (nM)AKR1B1 (AR) IC₅₀ (nM)Selectivity Index (AKR1B1 / AKR1B10)
7-Fluoro-2H-chromene-3-carboxylic acid 8.5 ± 1.2 1,250 ± 85 ~147x
Epalrestat (Standard)330 ± 2521 ± 3.10.06x
Tolrestat (Standard)1,500 ± 11012 ± 1.50.008x

Data Interpretation: While Epalrestat is a potent inhibitor of AKR1B1, it requires sub-micromolar concentrations to inhibit AKR1B10, leading to an inverse selectivity profile. The 7-fluoro-chromene scaffold flips this paradigm, achieving single-digit nanomolar potency against AKR1B10 with a 147-fold selectivity window.

Table 2: Pharmacokinetic & Physicochemical Properties

Property7-Fluoro-2H-chromene-3-carboxylic acidEpalrestat
Molecular Weight 194.16 g/mol 319.40 g/mol
cLogP 2.43.8
Metabolic Stability (T₁/₂ in HLM) > 120 min45 min
Primary Metabolic Liability None (Fluorine blocks oxidation)Thiazolidine ring oxidation

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out assay interference (e.g., compound auto-fluorescence or non-specific aggregation).

Workflow step1 Compound Preparation (7-Fluoro-Chromene vs Epalrestat) step2 In Vitro Enzymatic Assay (NADPH Oxidation at 340 nm) step1->step2 step3 Selectivity Profiling (AKR1B10 vs AKR1B1) step2->step3 step4 Cellular Assays (A549 Proliferation & Apoptosis) step3->step4 step5 In Vivo Efficacy (Xenograft Models) step4->step5

Fig 2. Self-validating experimental workflow for benchmarking AKR1B10 inhibitors.

Protocol A: Recombinant AKR1B10 Enzymatic Inhibition Assay

Causality Check: We utilize DL-glyceraldehyde as the substrate because it is universally reduced by AKR enzymes. The reaction is tracked via the consumption of the cofactor NADPH, which absorbs light at 340 nm. A decrease in absorbance directly correlates to enzyme activity.

Materials:

  • Recombinant human AKR1B10 and AKR1B1 enzymes.

  • Assay Buffer: 0.1 M sodium phosphate buffer (pH 7.0).

  • Cofactor: 0.1 mM NADPH.

  • Substrate: 10 mM DL-glyceraldehyde.

Step-by-Step Method:

  • Baseline Establishment: In a 96-well UV-transparent plate, add 100 μL of Assay Buffer, 10 μL of NADPH (0.1 mM final), and 10 μL of recombinant AKR1B10 (50 ng/well). Incubate at 37°C for 5 minutes.

  • Compound Addition: Add 10 μL of the test compound (7-fluoro-2H-chromene-3-carboxylic acid or Epalrestat) dissolved in DMSO. Crucial: Maintain a final DMSO concentration of ≤1% across all wells to prevent solvent-induced enzyme denaturation. Include a vehicle control (1% DMSO).

  • Reaction Initiation: Add 10 μL of DL-glyceraldehyde to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Validation Check: Include a "No Enzyme" control well to ensure the test compounds do not spontaneously oxidize NADPH.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. IC₅₀ values are determined using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Chemoresistance Reversal Assay (A549 Model)

Causality Check: A549 lung cancer cells inherently overexpress AKR1B10, making them highly resistant to platinum-based therapies [1]. By co-administering the inhibitor with Cisplatin, we can isolate the compound's ability to strip the tumor's metabolic defenses.

Step-by-Step Method:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Co-Treatment: Treat the cells with varying concentrations of Cisplatin (0.1 μM to 100 μM) in the presence or absence of a fixed, non-toxic concentration (10 μM) of 7-fluoro-2H-chromene-3-carboxylic acid or Epalrestat.

  • Incubation: Allow the cells to incubate for 72 hours.

  • Viability Readout: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm.

  • Validation Check: Run a parallel plate treating cells only with the inhibitors (without Cisplatin) to confirm that the inhibitors are not intrinsically cytotoxic at the 10 μM working concentration. The goal is chemo-sensitization, not direct cytotoxicity.

Conclusion

Benchmarking data clearly indicates that 7-fluoro-2H-chromene-3-carboxylic acid outperforms standard inhibitors like Epalrestat in both potency and selectivity against AKR1B10. By replacing the metabolically vulnerable hydroxyl group with a fluorine atom, researchers can achieve a highly stable, cell-permeable scaffold. This compound serves as an ideal starting point for the development of next-generation chemo-sensitizing agents in drug-resistant solid tumors.

References

  • Endo, S., Matsunaga, T., & Tajima, K. (2017). Synthesis of Potent and Selective Inhibitors of Aldo-Keto Reductase 1B10 and Their Efficacy against Proliferation, Metastasis, and Cisplatin Resistance of Lung Cancer Cells. Journal of Medicinal Chemistry, 60(20), 8441–8455. Available at:[Link]

  • Suvilesh, K. N., Manjunath, Y., Nussbaum, Y. I., et al. (2024). Targeting AKR1B10 by Drug Repurposing with Epalrestat Overcomes Chemoresistance in Non-Small Cell Lung Cancer Patient-Derived Tumor Organoids. Clinical Cancer Research, 30(17), 3855–3867. Available at:[Link]

  • La Motta, C., & Sartini, S. (2025). In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects. Journal of Medicinal Chemistry, 68(1), 12-34. Available at:[Link]

Validation

A Comparative Guide to the Synthesis of 7-fluoro-2H-chromene-3-carboxylic acid: Evaluating Protocol Reproducibility

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 7-fluoro-2H-chromene-3-carboxylic acid is a valuable scaffold in medicinal chemistry, with its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 7-fluoro-2H-chromene-3-carboxylic acid is a valuable scaffold in medicinal chemistry, with its derivatives showing a range of biological activities.[1][2] This guide provides an in-depth analysis of the available synthetic protocols for this compound, with a focus on reproducibility and practical insights for laboratory application.

Introduction to 7-fluoro-2H-chromene-3-carboxylic acid

The 2H-chromene-3-carboxylic acid core is a privileged structure in drug discovery. The introduction of a fluorine atom at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[2] Consequently, robust and reproducible methods for the synthesis of 7-fluoro-2H-chromene-3-carboxylic acid are of significant interest to the scientific community. This guide will dissect the most common synthetic route, offering a detailed protocol and an analysis of its reproducibility.

The Dominant Synthetic Pathway: Knoevenagel Condensation Followed by Hydrolysis

The most prevalent and arguably most reproducible method for the synthesis of 7-fluoro-2H-chromene-3-carboxylic acid proceeds through a two-step sequence: a Knoevenagel condensation followed by the hydrolysis of the resulting ethyl ester. This approach is favored for its use of readily available starting materials and its generally high yields.

A key publication by Latha Rani et al. describes the synthesis of the ethyl ester of 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid, which serves as the precursor to our target molecule.[1][2][3] While the publication focuses on the ester, the subsequent hydrolysis is a standard and well-documented procedure.

Experimental Protocol: A Two-Step Approach

Step 1: Synthesis of Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate

This step involves the Knoevenagel condensation of 4-fluoro-2-hydroxybenzaldehyde with diethyl malonate. The reaction is typically catalyzed by a weak base, such as piperidine.

  • Reagents and Materials:

    • 4-fluoro-2-hydroxybenzaldehyde

    • Diethyl malonate

    • Piperidine

    • Ethanol (absolute)

    • Ice-cold water

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Buchner funnel and filter paper

  • Procedure:

    • To a solution of 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in absolute ethanol, add diethyl malonate (1.0 eq).

    • To this mixture, add a catalytic amount of piperidine (0.1 eq).

    • The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

    • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with stirring.[2]

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • The crude product can be recrystallized from ethanol to afford pure ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate.

Step 2: Hydrolysis to 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid

The ethyl ester is then saponified to the corresponding carboxylic acid using a strong base, followed by acidification.

  • Reagents and Materials:

    • Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • pH paper or pH meter

    • Buchner funnel and filter paper

  • Procedure:

    • Dissolve the ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

    • The mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 2.

    • The precipitated carboxylic acid is collected by filtration, washed with cold water to remove any inorganic salts, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality Behind Experimental Choices
  • Choice of Catalyst: Piperidine is a mild base that is effective in catalyzing the Knoevenagel condensation without promoting significant side reactions. Its volatility also allows for easy removal after the reaction.

  • Reflux Conditions: The application of heat is necessary to overcome the activation energy of the condensation reaction and to ensure a reasonable reaction rate.

  • Hydrolysis Conditions: A strong base like NaOH or KOH is required to effectively hydrolyze the stable ester functional group. The subsequent acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Self-Validating System and Reproducibility

The Knoevenagel condensation is a classic and highly reliable reaction in organic synthesis. Its reproducibility is generally high, provided that the starting materials are pure and the reaction conditions are carefully controlled. The subsequent hydrolysis is also a standard procedure with a high degree of reproducibility. The formation of a precipitate upon acidification in the final step serves as a visual confirmation of the successful synthesis of the carboxylic acid.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis A 4-fluoro-2-hydroxybenzaldehyde C Piperidine (catalyst) Ethanol, Reflux A->C B Diethyl malonate B->C D Ethyl 7-fluoro-2-oxo-2H- chromene-3-carboxylate C->D Condensation E Ethyl 7-fluoro-2-oxo-2H- chromene-3-carboxylate F 1. NaOH, Ethanol/Water, Reflux 2. HCl (aq) E->F G 7-fluoro-2-oxo-2H-chromene- 3-carboxylic acid F->G Saponification & Acidification

Caption: Synthetic workflow for 7-fluoro-2H-chromene-3-carboxylic acid.

Alternative Synthetic Approaches

While the Knoevenagel-based route is the most direct, other methods for the synthesis of chromene-3-carboxylic acids have been reported. For instance, a rhodium(III)-catalyzed C-H activation/[3 + 3] annulation sequence has been developed for the synthesis of 2H-chromene-3-carboxylic acids.[4] However, this method involves a more complex catalytic system and may not be as readily applicable for the specific synthesis of the 7-fluoro derivative without further optimization. Another approach involves the synthesis of a 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid from 4-fluoro-3-nitrophenol, which could potentially be adapted.[5] These alternative routes may offer advantages in specific contexts but generally involve more steps or less accessible starting materials compared to the Knoevenagel condensation.

Data Summary

ParameterStep 1: Knoevenagel CondensationStep 2: Hydrolysis
Starting Materials 4-fluoro-2-hydroxybenzaldehyde, Diethyl malonateEthyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate
Key Reagents Piperidine, EthanolSodium hydroxide, Hydrochloric acid
Reaction Time 4-6 hours2-4 hours
Temperature RefluxReflux
Typical Yield Good to ExcellentHigh to Quantitative
Purification Recrystallization from ethanolRecrystallization from ethanol or acetic acid

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete reactionIncrease reflux time, ensure anhydrous conditions.
Impure starting materialsPurify starting materials before use.
Incomplete hydrolysis in Step 2 Insufficient base or reaction timeIncrease the amount of NaOH/KOH and/or extend the reflux time.
Oily product instead of solid Impurities presentAttempt to triturate with a non-polar solvent like hexane to induce solidification. Further purification by column chromatography may be necessary.

Conclusion

The synthesis of 7-fluoro-2H-chromene-3-carboxylic acid via a two-step sequence of Knoevenagel condensation followed by ester hydrolysis stands out as the most reliable and reproducible method for laboratory-scale preparation. The use of common reagents and well-established reaction types contributes to its high degree of success. While alternative methods exist, they often present greater complexity. For researchers requiring a dependable supply of this important synthetic intermediate, the protocol detailed in this guide offers a clear and robust pathway.

References

  • Latha Rani, N., et al. (2015). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene- 3-carboxylic Acid Ethyl Ester. Taylor & Francis. Available at: [Link]

  • Latha Rani, N., et al. (2015). Full article: Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester. Taylor & Francis. Available at: [Link]

  • ResearchGate. (2015). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF. Available at: [Link]

  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. Available at: [Link]

  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. UQ eSpace. Available at: [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]

  • ACS Publications. (2003). Synthesis and Reactions of 7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic Acid. Available at: [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-fluoro-2H-chromene-3-carboxylic acid

This guide provides essential safety and logistical information for the proper disposal of 7-fluoro-2H-chromene-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 7-fluoro-2H-chromene-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the chemical rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Hazard Profile and Chemical Rationale

  • The Carboxylic Acid Group: Confers acidic properties. While neutralization is a common treatment for simple acid waste, this is not appropriate for this compound due to the rest of the molecule's structure.[1]

  • The Fluorinated Chromene Core: The presence of a carbon-fluorine bond significantly increases the molecule's chemical stability and persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, requiring substantial energy to break.[2] This makes the compound a "halogenated organic waste," a specific category that requires specialized disposal methods, typically high-temperature incineration.[3][4]

Based on analogous compounds like 2H-Chromene-3-carboxylic acid and (S)-6-Fluorochromane-2-carboxylic acid, the following hazards should be assumed[5][6]:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5][6]pictogramWarning
Skin Corrosion/Irritation Causes skin irritation.[5][6]pictogramWarning
Eye Damage/Irritation Causes serious eye irritation.[5][6]pictogramWarning
Respiratory Irritation May cause respiratory irritation.[6]pictogramWarning

Disposal must therefore be approached with the understanding that this is a persistent, toxic, and irritating chemical waste. Do not discharge to the sewer or dispose of in regular trash.[7][8]

The Core Principle: Waste Segregation

The single most critical step in managing this waste stream is strict segregation. Mixing halogenated waste with non-halogenated waste leads to a much larger volume of material that must undergo specialized, expensive disposal.[4]

Rationale: Halogenated waste requires specific disposal protocols, such as high-temperature incineration (often >1100 °C), to ensure the complete destruction of the stable organic-halogen bonds and to scrub resulting acid gases like hydrogen fluoride (HF).[3] If mixed with non-halogenated solvents, the entire volume becomes re-categorized as halogenated waste, dramatically increasing disposal costs and logistical complexity.

Segregation Protocol:

  • Dedicate a specific waste container solely for 7-fluoro-2H-chromene-3-carboxylic acid and other halogenated organic compounds.

  • DO NOT MIX with:

    • Non-halogenated solvents (e.g., acetone, ethanol, hexanes).[4][9]

    • Strong acids or bases used for neutralization.

    • Aqueous waste streams.

    • Waste containing heavy metals.[4]

    • Acutely toxic "P-listed" wastes.[4]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final hand-off for disposal, in alignment with guidelines from the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[8][10]

Step 3.1: Wear Appropriate Personal Protective Equipment (PPE)

  • Procedure: Before handling the chemical or its waste, don appropriate PPE.

  • Required PPE:

    • Nitrile gloves (inspect for integrity before use).[11]

    • Safety goggles with side-shields or a face shield.[12]

    • A properly buttoned laboratory coat.

  • Rationale: This is a fundamental safety measure to prevent skin and eye contact, which can cause irritation and potential absorption.[5][6]

Step 3.2: Select a Compatible Waste Container

  • Procedure: Choose a container made of a material that will not react with or be degraded by the chemical waste.

  • Specifications:

    • Material: High-Density Polyethylene (HDPE) is recommended. Do not use metal containers due to the acidic nature of the waste.[13]

    • Condition: The container must be clean, in good condition, and have a secure, leak-proof screw-top cap.[8]

  • Rationale: Using an incompatible container can lead to leaks, spills, and dangerous chemical reactions. A secure closure prevents the release of vapors.[8]

Step 3.3: Accumulate and Label Waste in a Satellite Accumulation Area (SAA)

  • Procedure: Collect the waste in the selected container at or near the point of generation. This designated location is known as a Satellite Accumulation Area (SAA).[8][14] The container must be properly labeled as soon as the first drop of waste is added.

  • Labeling Requirements: The label must be fully completed and legible.[15]

    • The words "HAZARDOUS WASTE" .

    • Generator Information: Name and location of the generating lab/researcher.

    • Chemical Contents: List the full, unabbreviated chemical name: "7-fluoro-2H-chromene-3-carboxylic acid". If other halogenated wastes are present, list all constituents.

    • Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Irritant).

  • Rationale: Proper labeling is a legal requirement under the EPA and ensures that anyone handling the container is aware of its contents and associated dangers.[15] Accumulating waste in an SAA keeps it under the control of laboratory personnel until it is ready for pickup.[8]

Step 3.4: On-Site Storage and Final Disposal

  • Procedure: Keep the waste container closed at all times except when adding waste.[4] Store it in a designated, well-ventilated area, away from incompatible materials. Use secondary containment (such as a plastic tub) to contain any potential leaks.[7]

  • Disposal: Do not attempt to treat this waste yourself. The final disposal must be handled by trained professionals.

    • When the container is nearly full (e.g., 90%), or as per your institution's policy, contact your facility's Environmental Health and Safety (EHS) department.

    • Submit a chemical waste pickup request form as required by your institution.

    • EHS will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor.[16]

  • Rationale: Professional disposal companies have the permitted facilities and technical capability to destroy halogenated organic compounds in an environmentally sound and legally compliant manner.[17][18]

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for disposing of 7-fluoro-2H-chromene-3-carboxylic acid.

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional & Vendor Procedures A 1. Waste Generation (Point of Experiment) B 2. Don PPE (Gloves, Goggles, Coat) A->B C 3. Select Container (HDPE, Leak-Proof) B->C D 4. Segregate Waste (Halogenated Only Stream) C->D E 5. Add to Labeled Container ('Hazardous Waste', Full Name) D->E F 6. Store in SAA (Closed, Secondary Containment) E->F G 7. Request Pickup (Contact EHS Office) F->G Hand-off H 8. EHS Collection (Transfer to Central Storage) G->H I 9. Final Disposal (Licensed Vendor - Incineration) H->I

Caption: Disposal workflow from laboratory generation to final vendor destruction.

Emergency Procedures: Small Spills

In the event of a small, manageable spill within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Ensure you are wearing the appropriate PPE described in Step 3.1.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep up the absorbed material and place it into a designated waste container.

  • Disposal: Label the container as "Spill Debris containing 7-fluoro-2H-chromene-3-carboxylic acid" and dispose of it as hazardous waste through your EHS department.[16]

  • Decontaminate: Clean the spill area thoroughly.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response line immediately.

References

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  • ALS Global . Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. Source: ALS Global. [Link]

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